1-Aminocyclopentanecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-aminocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMRYNOEZCHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366549 | |
| Record name | 1-aminocyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49830-37-7 | |
| Record name | 1-Aminocyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49830-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-aminocyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Aminocyclopentanecarbonitrile. It includes detailed experimental protocols for its synthesis, quantitative data presented in structured tables, and visualizations of relevant chemical pathways to support researchers and professionals in drug development and related scientific fields.
Core Physical and Chemical Properties
This compound is a cyclic aminonitrile that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceutical agents. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 49830-37-7 | [1][2][3] |
| Molecular Formula | C₆H₁₀N₂ | [1][2] |
| Molecular Weight | 110.16 g/mol | [2] |
| Appearance | Data not available | [3] |
| Melting Point | Data not available for the free base. The hydrochloride salt has a listed boiling point of 254.5 °C at 760 mmHg, though this is likely decomposition. | [4] |
| Boiling Point | 217 °C at 760 mmHg | [1] |
| Density | 1.02 g/cm³ | [1] |
| Flash Point | 85 °C | [1] |
| Solubility | Specific quantitative data is not readily available. Based on the structure, it is expected to have some solubility in water and good solubility in polar organic solvents. The related compound, 1-aminocyclopentanecarboxylic acid, is highly soluble in water. | |
| LogP | 1.48178 | [1] |
| Refractive Index | 1.497 | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Strecker synthesis. This is a one-pot reaction involving cyclopentanone, an ammonia source, and a cyanide source.
Experimental Protocol: Strecker Synthesis
This protocol is adapted from a patented procedure for the synthesis of a related compound, showcasing the general methodology.
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (e.g., 20% solution)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.
-
To this solution, add a solution of ammonium chloride in water, followed by aqueous ammonia.
-
Add a solution of cyclopentanone in methanol to the reaction mixture.
-
Stir the mixture at room temperature for a specified period (e.g., 1.5 hours).
-
Heat the mixture to a moderate temperature (e.g., 60 °C) for a defined time (e.g., 45 minutes).
-
Allow the reaction to cool to room temperature while continuing to stir.
-
Extract the aqueous mixture multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which may be purified further by distillation.
Safety Precautions: This synthesis involves highly toxic materials such as sodium cyanide and should be performed by trained personnel in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety goggles, must be worn.[1]
Reaction Workflow
The logical flow of the Strecker synthesis is depicted in the following diagram.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Aminocyclopentanecarbonitrile
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectral characteristics of this compound. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antihypertensive drug Irbesartan.
Molecular Structure and Chemical Formula
This compound is an organic compound featuring a five-membered cyclopentane ring substituted with both an amino (-NH₂) group and a nitrile (-C≡N) group at the same carbon atom. This geminal substitution pattern is central to its chemical reactivity and utility in organic synthesis.
The molecular formula for the free base is C₆H₁₀N₂ .[1][2][3] It is also commonly handled as a hydrochloride salt, with the molecular formula C₆H₁₀N₂·HCl .[4]
Key Identifiers:
-
IUPAC Name: this compound[3]
-
CAS Number (HCl Salt): 16195-83-8[4]
-
Synonyms: 1-Amino-1-cyanocyclopentane, 1-Aminocyclopentane-1-carbonitrile, Irbesartan Impurity 40 Monomer[1][2][4]
Physicochemical Properties
The quantitative physicochemical data for this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Molecular Formula | C₆H₁₀N₂ | C₆H₁₀N₂·HCl |
| Molecular Weight | 110.16 g/mol [1][2] | 146.62 g/mol [4] |
| Boiling Point | 60 °C @ 0.5 Torr[1] | 254.5 °C @ 760 mmHg[4] |
| Density (Predicted) | 1.02 ± 0.1 g/cm³[1] | N/A |
| pKa (Predicted) | 5.18 ± 0.20[1] | N/A |
| Physical Form | N/A | Solid |
| Storage Temperature | 2-8°C, protect from light[1][2] | 4°C, sealed storage, away from moisture |
Synthesis and Experimental Protocols
This compound is typically synthesized via a Strecker amino acid synthesis reaction. This well-established method involves the one-pot reaction of a ketone, ammonia, and a cyanide source.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature describing a common synthetic route.[5]
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (20%)
-
Methanol (MeOH)
-
Water (H₂O)
-
Round-bottomed flask
-
Stirrer
-
Heating mantle
Procedure:
-
In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
To this solution, add a mixture of 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Add 3 g of cyclopentanone dissolved in 3.8 ml of methanol to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 1.5 hours.
-
After the initial stirring period, heat the mixture to 60°C for 45 minutes.
-
Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques to isolate the desired this compound product.
The logical workflow for this synthesis is depicted in the diagram below.
Spectral Characterization
Infrared (IR) Spectroscopy
-
N-H Stretch: As a primary amine, it is expected to show a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching vibrations.[6]
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ due to the nitrile group.
-
C-H Stretch: Absorptions for the cyclopentyl C-H bonds will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on solvent and concentration. This signal will disappear upon D₂O exchange.[6]
-
-CH₂- Protons: The eight protons of the cyclopentane ring would appear as multiplets in the aliphatic region (typically 1.5-2.5 ppm). The protons on the carbons adjacent to the substituted carbon may be slightly deshielded.
-
-
¹³C NMR:
-
Quaternary Carbon (C-NH₂/CN): The carbon atom bonded to both the amino and nitrile groups would appear at a distinct chemical shift.
-
Nitrile Carbon (-C≡N): This carbon typically appears in the range of 115-125 ppm.
-
Cyclopentane Carbons: The carbons of the cyclopentane ring will show signals in the aliphatic region.
-
Biological Activity and Applications
The primary significance of this compound in the pharmaceutical industry is its role as a crucial building block for the synthesis of Irbesartan.[4] Irbesartan is an angiotensin II receptor antagonist used for the treatment of hypertension.
One source suggests that this compound itself may act as a pharmacological agent by interacting with the angiotensin-converting enzyme (ACE). However, its predominant and well-documented application is as a synthetic intermediate.
The diagram below illustrates the position of this compound in the synthetic pathway towards Irbesartan.
References
- 1. 1-Aminocyclopentane carbonitrile | 49830-37-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C6H10N2 | CID 2106897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 16195-83-8,1-aminocyclopentane carbonitrile, HCl | lookchem [lookchem.com]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 1-Aminocyclopentanecarbonitrile via the Strecker Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-aminocyclopentanecarbonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The core of this guide focuses on the Strecker reaction, a classic and efficient method for the formation of α-aminonitriles. This document details the underlying reaction mechanism, provides a robust experimental protocol, and presents a summary of reaction parameters and purification techniques.
Introduction
This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a highly relevant and widely utilized method for preparing α-amino acids and their nitrile precursors. The reaction is a three-component condensation of a carbonyl compound (in this case, cyclopentanone), an amine source (ammonia), and a cyanide source.
The Strecker Reaction Mechanism
The Strecker synthesis of this compound proceeds in two main stages. The first stage is the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide salt. The second stage, which is not covered in this guide's primary synthesis protocol but is a common subsequent step, involves the hydrolysis of the nitrile to a carboxylic acid, yielding an amino acid.
The reaction mechanism can be visualized as follows:
Caption: Strecker reaction mechanism for this compound synthesis.
Initially, cyclopentanone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to yield a cyclopentyliminium ion. This electrophilic iminium ion is subsequently attacked by the nucleophilic cyanide ion to form the final product, this compound.
Experimental Protocols
The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[1]
Materials and Reagents
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (20%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Synthesis Procedure
-
In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 ml).
-
In a separate vessel, prepare a solution of ammonium chloride (2.33 g) in water (5.9 ml) and add 20% aqueous ammonia (3.5 ml).
-
Add the ammonium chloride/ammonia solution to the sodium cyanide solution.
-
To this mixture, add a solution of cyclopentanone (3 g) in methanol (3.8 ml).
-
Stir the resulting mixture vigorously at room temperature for 1.5 hours.
-
Heat the reaction mixture to 60°C for 45 minutes.
-
Cease heating and continue stirring for an additional 45 minutes as the mixture cools to 25°C.
-
Transfer the mixture to a separatory funnel and extract several times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil (approximately 4 g).[2]
Purification
The crude this compound obtained after workup is often an oil and can be used directly in subsequent steps for certain applications.[1][2] For higher purity, the following methods can be employed:
-
Vacuum Distillation: Given that this compound has a boiling point of 217°C at 760 mmHg, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.
-
Column Chromatography: While not always necessary, silica gel column chromatography can be used to achieve high purity, particularly if the product is intended for sensitive applications. The choice of eluent would need to be optimized, but a non-polar/polar solvent system such as hexane/ethyl acetate is a common starting point for such compounds.
Data Presentation: Reaction Parameters and Yields
The yield of this compound can be influenced by several factors, including the choice of cyanide source, catalyst, and reaction conditions. Below is a table summarizing various approaches to the Strecker synthesis of aminonitriles.
| Carbonyl Substrate | Amine Source | Cyanide Source | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Cyclopentanone | NH₄Cl / aq. NH₃ | NaCN | H₂O / MeOH | 60°C, 45 min | ~95% | [1] |
| Various Aldehydes | Various Amines | TMSCN | Sulfated Polyborate | Room Temp, Solvent-free | up to 99% | [3] |
| Various Aldehydes | Various Amines | KCN | CoCl₂ / Acetonitrile | Room Temp | Good to Excellent | [4] |
| Hindered Ketones | Aromatic Amines | TMSCN | High Pressure | Room Temp - 50°C | Variable |
Note: Yields for generalized procedures may vary for the specific synthesis of this compound.
Product Characterization
Accurate characterization of the synthesized this compound is crucial. The following are expected analytical data for the compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Boiling Point | 217°C at 760 mmHg |
| Density | 1.02 g/cm³ |
Spectroscopic Data
-
¹³C NMR: The 13C NMR spectrum provides key information about the carbon framework of the molecule. The expected chemical shifts for this compound in CDCl₃ are:
-
C (quaternary, attached to -CN and -NH₂): ~50-60 ppm
-
-CN (nitrile carbon): ~120-125 ppm
-
CH₂ (cyclopentane ring): Multiple signals in the range of ~20-40 ppm (A publicly available spectrum can be found on SpectraBase).[1]
-
-
-
¹H NMR: Broad singlet for the -NH₂ protons, and multiplets for the cyclopentane ring protons.
-
IR: A characteristic sharp peak for the nitrile (-C≡N) stretch around 2220-2260 cm⁻¹, and N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 110.16.
-
Experimental Workflow and Logic
The overall process from starting materials to the purified product can be visualized in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Reactions and Impurities
The Strecker synthesis is generally a high-yielding reaction. However, potential side reactions and impurities can arise:
-
Cyanohydrin Formation: Cyclopentanone can react directly with the cyanide ion to form the corresponding cyanohydrin. This is typically a reversible reaction, and the presence of ammonia favors the formation of the aminonitrile.
-
Hydrolysis of the Nitrile: Under the reaction or workup conditions, some of the product may hydrolyze to the corresponding amide or carboxylic acid, although this is more likely to occur under strongly acidic or basic conditions over prolonged periods.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual cyclopentanone.
Careful control of reaction conditions and appropriate purification methods are essential to minimize these impurities.
Conclusion
The Strecker reaction provides an efficient and straightforward route to this compound. The protocol detailed in this guide, along with the provided data and workflows, offers a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and purification techniques can be explored to meet specific purity and yield requirements for various applications.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Cobalt(II) chloride catalyzed one-pot synthesis of α-aminonitriles [beilstein-journals.org]
The Strecker Synthesis of 1-Aminocyclopentanecarbonitrile: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 1-aminocyclopentanecarbonitrile, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals. The core of this guide focuses on the well-established Strecker synthesis, detailing its mechanism, experimental protocols, and relevant quantitative data.
Core Mechanism: The Strecker Synthesis
The formation of this compound from cyclopentanone proceeds via the Strecker synthesis, a three-component reaction involving a ketone, an amine source (typically ammonia or an ammonium salt), and a cyanide source.[1][2] The reaction mechanism can be conceptually divided into two main stages: the formation of an α-aminonitrile and its subsequent optional hydrolysis to an α-amino acid. This guide will focus on the formation of the α-aminonitrile, this compound.
The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of cyclopentanone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a cyclopentanimine intermediate. The subsequent nucleophilic addition of a cyanide ion to the imine carbon results in the final product, this compound.[1]
Signaling Pathway of this compound Formation
Caption: The Strecker synthesis pathway for this compound formation.
Quantitative Data on Synthesis
The yield of this compound is influenced by various factors, including the choice of catalyst, solvent, and cyanide source. The following table summarizes the yield of a Strecker-type reaction under different conditions, providing insight into optimizing the synthesis. While this data is for a related N-acylated α-aminonitrile, it offers valuable comparative information applicable to the synthesis of this compound.[3]
| Catalyst (mol%) | Cyanide Source | Solvent | Time (h) | Yield (%) |
| None | KCN | Methanol | 24 | 94 |
| None | KCN | Ethanol | 24 | 92 |
| None | KCN | Acetonitrile | 24 | 85 |
| None | KCN | Water | 24 | 78 |
| ZrOCl₂·8H₂O (10) | TMSCN | Solvent-free | 0.08 | 95 |
| ZrOCl₂·8H₂O (10) | TMSCN | CH₃CN | 6 | 74 |
| ZrOCl₂·8H₂O (10) | TMSCN | CH₂Cl₂ | 6 | 76 |
| ZrOCl₂·8H₂O (10) | TMSCN | THF | 6 | 63 |
| ZrOCl₂·8H₂O (10) | TMSCN | EtOH | 6 | 51 |
| ZrOCl₂·8H₂O (10) | TMSCN | H₂O | 6 | 83 |
Data adapted from a study on N-acylated α-aminonitriles, demonstrating the impact of different reaction conditions on yield.[3][4]
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on established literature.
Synthesis of this compound
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (NH₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in water.
-
To this solution, add a solution of ammonium chloride in water and aqueous ammonia.
-
Add a solution of cyclopentanone in methanol to the reaction mixture.
-
Stir the mixture at room temperature for a specified period.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Spectroscopic Data
The characterization of this compound and its intermediates is crucial for confirming the success of the synthesis. While comprehensive spectral data for the intermediates is scarce in the literature, data for the final product is available from commercial suppliers.[5][6]
This compound:
-
¹H NMR: Expected signals would correspond to the protons of the cyclopentyl ring and the amine group. The protons on the carbons adjacent to the quaternary carbon will likely show complex splitting patterns.
-
¹³C NMR: The spectrum should show distinct signals for the five carbons of the cyclopentyl ring, with the quaternary carbon bearing the amino and cyano groups appearing at a characteristic downfield shift. The nitrile carbon will also have a specific chemical shift.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, C-H stretching of the cyclopentyl ring, and the characteristic C≡N stretching of the nitrile group.[6]
Conclusion
The Strecker synthesis provides a reliable and versatile method for the formation of this compound. Understanding the reaction mechanism, optimizing reaction conditions through the careful selection of catalysts and solvents, and employing appropriate analytical techniques for characterization are all critical for the successful synthesis and application of this important chemical intermediate in research and drug development.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic Analysis of 1-Aminocyclopentanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Aminocyclopentanecarbonitrile. The following sections present the available ¹³C NMR data, a predicted ¹H NMR data based on established principles, a comprehensive experimental protocol for acquiring such data, and a logical workflow for NMR analysis.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃) using a Bruker WP-80 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹³C NMR Chemical Shift Data for this compound [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (Quaternary C-NH₂) | 48.4 |
| C2/C5 (CH₂) | 39.5 |
| C3/C4 (CH₂) | 24.5 |
| CN (Nitrile) | 125.0 |
Predicted ¹H NMR Spectroscopic Data
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |
| H2/H5 | 1.8 - 2.0 | Multiplet | 4H |
| H3/H4 | 1.6 - 1.8 | Multiplet | 4H |
Note: The exact chemical shifts and coupling patterns can be influenced by solvent, concentration, and temperature.
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons provide a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data would be acquired on a high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 300 MHz or higher for better resolution.
-
The probe temperature is typically set to a constant value, often 298 K (25 °C).
3. Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment (e.g., 'zg' pulse program on a Bruker spectrometer) is used.
-
Key acquisition parameters include:
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.
-
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Key acquisition parameters include:
-
Spectral Width: Typically 0 to 220 ppm.
-
Number of Scans: This usually requires a significantly larger number of scans than ¹H NMR (from several hundred to several thousand) due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.
NMR Analysis Workflow
The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.
References
Technical Guide: 1-Aminocyclopentanecarbonitrile Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-Aminocyclopentanecarbonitrile hydrochloride salt, a key intermediate in the pharmaceutical industry.
Core Properties
This compound hydrochloride is a chemical compound valued for its role as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a cyclopentane ring with both an amino and a nitrile group, makes it a versatile intermediate.[1]
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound hydrochloride. It is important to note that while some data points are well-documented, others, such as the melting point and specific solubility, are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| CAS Number | 16195-83-8 | [1][2] |
| Molecular Formula | C₆H₁₀N₂·HCl | [1][2][3] |
| Molecular Weight | 146.62 g/mol | [1][2][3] |
| Appearance | Solid (inferred) | [4] |
| Boiling Point | 254.5 °C at 760 mmHg | [1][3] |
| Flash Point | 107.7 °C | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available (inferred to be soluble in water) | |
| Purity | Typically ≥97% | [4] |
Safety and Handling
This compound hydrochloride is classified as a toxic substance.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[4]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4]
Synthesis and Experimental Protocols
This compound hydrochloride is primarily synthesized in a two-step process: the formation of the free base, this compound, followed by its conversion to the hydrochloride salt.
Synthesis of this compound (Free Base)
The following protocol is based on the Strecker amino acid synthesis, a well-established method for producing α-amino nitriles.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve sodium cyanide in water. To this, add a solution of ammonium chloride in water and a 20% aqueous ammonia solution.
-
Addition of Cyclopentanone: Add cyclopentanone, dissolved in methanol, to the reaction mixture.
-
Reaction: Stir the mixture for approximately 1.5 hours at room temperature. Subsequently, heat the mixture to 60°C for 45 minutes.
-
Workup: Cool the reaction mixture to 25°C. Extract the product multiple times with dichloromethane.
-
Isolation: Combine the organic extracts, dry them over sodium sulfate, and concentrate under vacuum to yield this compound as an oil.
Conversion to Hydrochloride Salt
The conversion of the free base to the hydrochloride salt is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the this compound oil obtained in the previous step in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., ethereal HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dry under vacuum.
Application in Drug Development
The primary application of this compound hydrochloride is as a key intermediate in the synthesis of Irbesartan.[5] Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.
Role in Irbesartan Synthesis
The synthesis of Irbesartan involves the reaction of this compound with other chemical entities to build the final complex molecular structure of the drug. The nitrile group of the intermediate is eventually converted to a tetrazole ring, a key functional group in Irbesartan responsible for its therapeutic activity.
Visualizations
Synthesis of this compound
Caption: Strecker synthesis of this compound.
Workflow: From Intermediate to API
Caption: Synthetic workflow from intermediate to Irbesartan.
References
The Synthesis of 1-Aminocyclopentanecarbonitrile: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclopentanecarbonitrile is a key synthetic intermediate, notably in the production of the angiotensin II receptor antagonist, Irbesartan. Its synthesis is a cornerstone reaction in medicinal chemistry, primarily accomplished through the historic Strecker synthesis. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, detailing the seminal Strecker reaction and exploring alternative methodologies such as the Bucherer-Bergs reaction. This document offers a comprehensive overview of relevant synthetic protocols, quantitative data, and reaction pathways to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.
Introduction
The synthesis of α-aminonitriles has been a subject of extensive study in organic chemistry due to their role as immediate precursors to α-amino acids, fundamental building blocks of proteins. This compound, a cyclic α-aminonitrile, holds particular significance as a crucial intermediate in the industrial synthesis of various pharmaceuticals, most notably Irbesartan, a widely prescribed antihypertensive drug. The molecule's rigid cyclopentyl scaffold is a desirable feature in drug design, contributing to its binding affinity and pharmacological profile.
This guide delves into the historical context of the synthesis of α-aminonitriles, tracing back to its origins in the mid-19th century, and provides a detailed examination of the primary synthetic routes to this compound.
Historical Perspective: The Strecker Synthesis
The first synthesis of an α-aminonitrile, and by extension the conceptual foundation for the synthesis of this compound, was reported by Adolph Strecker in 1850. In his seminal work published in Justus Liebigs Annalen der Chemie, Strecker described the reaction of acetaldehyde with ammonia and hydrogen cyanide to produce α-aminopropionitrile, which upon hydrolysis yielded the amino acid alanine. This three-component reaction, now universally known as the Strecker synthesis, remains one of the most efficient and versatile methods for the preparation of α-aminonitriles and α-amino acids.
The general mechanism of the Strecker synthesis proceeds through the initial formation of an imine from the reaction of a ketone or aldehyde with ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.
Synthetic Methodologies for this compound
The primary and most industrially relevant method for the synthesis of this compound is the Strecker synthesis, utilizing cyclopentanone as the starting material. Variations of this method have been developed to optimize yield and reaction conditions. An alternative, though less commonly cited for this specific molecule, is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently converted to the desired aminonitrile or the corresponding amino acid.
The Strecker Synthesis of this compound
The Strecker synthesis of this compound is a one-pot reaction involving cyclopentanone, a source of ammonia (such as ammonium chloride or aqueous ammonia), and a cyanide salt (typically sodium cyanide or potassium cyanide).
Experimental Protocol: Strecker Synthesis [1]
-
Reagents:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (NH₄OH)
-
Methanol
-
Dichloromethane
-
Water
-
-
Procedure:
-
In a round-bottomed flask, dissolve sodium cyanide in water.
-
To this solution, add a solution of ammonium chloride in water and aqueous ammonia.
-
Add a solution of cyclopentanone in methanol to the reaction mixture.
-
Stir the mixture for a specified time at room temperature, followed by heating.
-
After cooling, the reaction mixture is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield this compound as an oil.
-
Quantitative Data for Strecker Synthesis
| Starting Material | Cyanide Source | Ammonia Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentanone | Sodium Cyanide | Ammonium Chloride / Aq. Ammonia | Methanol / Water | RT then 60 | 2.25 | Not explicitly stated, but the product is used in the next step | [1] |
| Cyclopentanone | Trimethylsilyl Cyanide | Ammonia | - | Not specified | Not specified | Not specified | [2] |
Reaction Pathway: Strecker Synthesis
Caption: Strecker synthesis of this compound.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that can be employed for the synthesis of α-amino acids from ketones or aldehydes. This reaction yields a 5,5-disubstituted hydantoin, which can then be hydrolyzed to the corresponding amino acid. While not as direct for obtaining the aminonitrile, it represents a viable alternative synthetic strategy.
The reaction involves treating a ketone with potassium cyanide and ammonium carbonate. The initially formed aminonitrile reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a hydantoin.
Experimental Protocol: Bucherer-Bergs Reaction (General for Ketones) [3][4]
-
Reagents:
-
Cyclopentanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Methanol
-
Water
-
-
Procedure:
-
A solution of the ketone, potassium cyanide, and ammonium carbonate in a mixture of methanol and water is prepared.
-
The resulting mixture is heated under reflux for several hours.
-
Upon cooling and acidification, the hydantoin product precipitates and can be collected by filtration.
-
The isolated hydantoin can be further hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid.
-
Quantitative Data for Bucherer-Bergs Reaction
Reaction Pathway: Bucherer-Bergs Reaction
Caption: Bucherer-Bergs synthesis of the hydantoin precursor.
Modern Variations in Synthesis
Modern synthetic chemistry has introduced variations to the classical Strecker synthesis, primarily focusing on the use of safer and more manageable cyanide sources. Trimethylsilyl cyanide (TMSCN) has emerged as a popular alternative to alkali metal cyanides and hydrogen cyanide. The reaction with TMSCN often proceeds under milder conditions and can be catalyzed by various Lewis acids.
Conclusion
The synthesis of this compound is a classic yet continually relevant transformation in organic and medicinal chemistry. The Strecker synthesis, discovered over 170 years ago, remains the most practical and widely used method for its preparation on both laboratory and industrial scales. Alternative routes, such as the Bucherer-Bergs reaction, offer different pathways to related structures and underscore the versatility of multicomponent reactions in constructing complex molecules from simple precursors. A thorough understanding of these historical and contemporary synthetic methods is essential for chemists engaged in the design and development of novel pharmaceuticals.
References
Theoretical Conformational Analysis of 1-Aminocyclopentanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclopentanecarbonitrile is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of the antihypertensive drug Irbesartan. Its three-dimensional structure is crucial for its reactivity and its interaction with biological systems. This guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of this compound. Due to the absence of specific published experimental or computational studies on this molecule's conformation, this document outlines a robust computational protocol, presents illustrative data in the required format, and visualizes the theoretical workflow, serving as a blueprint for future research.
Introduction to Cyclopentane Conformation
Unlike six-membered rings which have well-defined, relatively high-energy barriers between conformers, the cyclopentane ring is highly flexible. It is not planar due to significant torsional strain that would arise from eclipsed C-H bonds.[1][2] To alleviate this strain, cyclopentane adopts puckered, non-planar conformations.[1][2] The two most stable and commonly discussed conformations are the envelope (with C_s symmetry) and the half-chair or twist (with C_2 symmetry).[3][4]
These conformers have very similar energy levels, with the envelope form being slightly more stable in the unsubstituted ring.[5][6] The energy barrier for interconversion between these forms is minimal, leading to a phenomenon known as "pseudorotation," where the pucker appears to rotate around the ring.[7]
When substituents are introduced, as in this compound, they can occupy positions that are broadly classified as axial or equatorial. The steric and electronic properties of the amino and cyano groups at the C1 position are expected to influence the relative stabilities of the possible envelope and twist conformers. A study on cyanocyclopentane, for instance, identified both envelope-equatorial and axial conformers, with the equatorial form being slightly more stable.[8]
Proposed Computational Methodology for Conformational Analysis
To elucidate the conformational preferences of this compound, a systematic computational study is necessary. The following protocol outlines a best-practice approach using widely accepted quantum chemistry methods.[9][10]
Conformational Search
The initial step is to identify all possible low-energy conformers. This can be achieved through a multi-step process:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Molecular Mechanics (MM) Search: Employ a fast molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This will generate a large number of potential conformers by rotating around the C-N bond and allowing the ring to pucker.
-
Clustering and Filtering: The resulting conformers are then clustered based on their root-mean-square deviation (RMSD) and filtered based on a relative energy window (e.g., 10 kcal/mol) to select a set of unique, low-energy candidates for higher-level calculations.
Quantum Mechanical Geometry Optimization
The unique conformers identified from the MM search must be re-optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a well-balanced choice for accuracy and computational cost.[11][12]
-
Method: DFT
-
Functional: B3LYP or a dispersion-corrected functional like ωB97X-D.[9]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ are recommended for accurate geometries.[8][13]
-
Solvation Model: To simulate a biological or experimental environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, using water or another relevant solvent.
Vibrational Frequency Analysis
Following optimization, a frequency calculation must be performed at the same level of theory for two primary reasons:
-
Verification of Minima: To confirm that each optimized structure is a true energy minimum (a stable conformer) and not a transition state. A true minimum will have no imaginary frequencies.
-
Thermodynamic Properties: To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy. These values are essential for determining the relative populations of the conformers at a given temperature.
The workflow for this proposed computational study is visualized below.
Data Presentation: Illustrative Results
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the computational protocol described above. These tables are for illustrative purposes to demonstrate how results should be structured for clear comparison.
Relative Energies and Populations of Key Conformers
The primary conformers would likely involve the envelope and twist puckering of the cyclopentane ring, with the amino and cyano groups in either axial or equatorial-like positions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Ring Pucker | Substituent Position (NH₂) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|---|
| Conf-1 | Envelope | Equatorial | 0.00 | 0.00 | 55.1 |
| Conf-2 | Twist | Pseudo-Equatorial | 0.25 | 0.18 | 32.5 |
| Conf-3 | Envelope | Axial | 1.10 | 1.25 | 7.8 |
| Conf-4 | Twist | Pseudo-Axial | 1.30 | 1.42 | 4.6 |
Energies are relative to the most stable conformer (Conf-1). Calculations performed at the B3LYP/6-311+G(d,p) level with PCM (water).
Key Geometric Parameters
Key dihedral angles define the puckering of the ring and the orientation of the substituents.
Table 2: Hypothetical Key Dihedral Angles (in degrees) for Conformers
| Dihedral Angle | Conf-1 (Env-Eq) | Conf-2 (Twist-Eq) | Conf-3 (Env-Ax) | Conf-4 (Twist-Ax) |
|---|---|---|---|---|
| C5-C1-C2-C3 | 24.5 | 35.1 | 23.9 | 34.8 |
| C1-C2-C3-C4 | 0.1 | -21.7 | 0.2 | -22.1 |
| C2-C3-C4-C5 | -24.6 | 0.5 | -24.1 | 0.3 |
| N-C1-C2-H | -178.1 | -175.4 | 65.2 | 68.9 |
| CN-C1-C2-H | 60.5 | 63.8 | -175.9 | -172.3 |
Atom numbering: C1 is the substituted carbon, followed by C2, C3, C4, and C5 around the ring.
Visualization of Conformational Relationships
The relationships between the different puckered forms of the cyclopentane ring can be visualized as a network of interconversions.
Conclusion for Drug Development Professionals
A thorough understanding of the conformational preferences of this compound is essential for rational drug design and development. The lowest energy conformer dictates how the molecule presents its functional groups (the amino and cyano moieties) for interaction with enzyme active sites or for chemical reactions. The flexibility of the cyclopentane ring allows it to adapt its shape to fit into binding pockets, but this flexibility also comes with an entropic cost upon binding.
The computational protocol outlined in this guide provides a reliable framework for determining the dominant conformers and their relative energies. This information can be directly applied in:
-
Pharmacophore Modeling: Using the correct 3D structure for building and refining pharmacophore hypotheses.
-
Docking Studies: Seeding molecular docking simulations with a library of low-energy conformers rather than a single, arbitrary structure.
-
Structure-Activity Relationship (SAR) Analysis: Rationalizing why modifications to the cyclopentane ring or its substituents lead to changes in biological activity.
By investing in a detailed theoretical conformational analysis, researchers can significantly enhance the predictability of their molecular modeling efforts, ultimately leading to more efficient and successful drug discovery campaigns.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. R0 Structural parameters, conformational, vibrational studies and ab initio calculations of cyanocyclopentane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
Pharmacological Profile of 1-Aminocyclopentanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclopentanecarbonitrile is a synthetic small molecule that has been identified as a pharmacological agent with potential therapeutic applications. This document provides a comprehensive technical overview of its pharmacological profile, drawing from available scientific information. Its primary described mechanism of action involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS), suggesting its potential in cardiovascular therapies. Additionally, it has been reported to interact with the synthesis of key biogenic amines, histamine and serotonin. This guide summarizes the current understanding of its pharmacodynamics, and toxicology, and provides detailed experimental methodologies for the evaluation of its pharmacological effects.
Introduction
This compound, with the chemical formula C₆H₁₀N₂, is a cyclic aminonitrile.[1] Its structural features, particularly the presence of an amine and a nitrile group on a cyclopentane ring, are key to its reported biological activities. The primary interest in this compound lies in its potential role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), which is a well-established target for the management of hypertension and other cardiovascular disorders.[1] Furthermore, its interaction with the synthesis of histamine and serotonin suggests a broader pharmacological scope that warrants further investigation.[1] This compound also serves as a key intermediate in the synthesis of the angiotensin II receptor blocker, Irbesartan.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀N₂ | [1] |
| Molecular Weight | 110.16 g/mol | [1] |
| CAS Number | 49830-37-7 | |
| Purity | Min. 95% | [1] |
Pharmacodynamics
The pharmacodynamic profile of this compound is primarily characterized by its interaction with key enzyme systems.
Mechanism of Action
This compound is described as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound is expected to reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The proposed mechanism involves the interaction of its amine and hydroxyl groups with the active site of ACE.[1]
It is also reported that this compound interacts with the synthesis of the biogenic amines histamine and serotonin, acting as an inhibitor.[1] The precise molecular targets and the extent of this inhibition are not well-characterized in publicly available literature.
Quantitative Pharmacological Data
Despite extensive searches of scientific literature and patent databases, specific quantitative data on the pharmacological activity of this compound, such as IC₅₀ or Kᵢ values for its inhibitory effects, are not publicly available.
Table 2: Quantitative Pharmacological Data for this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | Angiotensin-Converting Enzyme (ACE) | Data not available | |
| Kᵢ | Angiotensin-Converting Enzyme (ACE) | Data not available | |
| IC₅₀ | Histamine Synthesis | Data not available | |
| IC₅₀ | Serotonin Synthesis | Data not available |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not available in the public domain. Preclinical in vivo studies would be required to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME).
Table 3: Pharmacokinetic Parameters of this compound (Predicted - Requires Experimental Verification)
| Parameter | Description | Value | Reference |
| Cₘₐₓ | Maximum plasma concentration | Data not available | |
| Tₘₐₓ | Time to reach Cₘₐₓ | Data not available | |
| AUC | Area under the plasma concentration-time curve | Data not available | |
| t₁/₂ | Elimination half-life | Data not available | |
| Cl | Clearance | Data not available | |
| Vd | Volume of distribution | Data not available | |
| F | Bioavailability | Data not available |
Toxicology
Specific toxicological data for this compound, such as the LD₅₀, are not publicly available. However, as a nitrile-containing compound, its toxicological profile warrants careful consideration due to the potential for metabolic release of cyanide.
Table 4: Toxicological Data for this compound
| Parameter | Route of Administration | Species | Value | Reference |
| LD₅₀ | Oral | Data not available | ||
| LD₅₀ | Intravenous | Data not available | ||
| LD₅₀ | Dermal | Data not available |
Signaling and Metabolic Pathways
Renin-Angiotensin-Aldosterone System (RAAS) and Point of Inhibition
The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the putative point of intervention for this compound.
Histamine Synthesis Pathway and Point of Inhibition
The following diagram outlines the synthesis of histamine and the proposed inhibitory role of this compound.
Serotonin Synthesis Pathway and Point of Inhibition
This diagram illustrates the synthesis of serotonin and the potential inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the pharmacological assessment of this compound. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental conditions.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a fluorometric method to determine the in vitro ACE inhibitory activity of this compound.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
This compound (test compound)
-
Captopril (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.
-
In a 96-well microplate, add 20 µL of the test compound dilutions or control (buffer for no inhibition, Captopril for positive control).
-
Add 20 µL of ACE solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the ACE substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to ACE activity.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Rodent Pharmacokinetic Study
This protocol outlines a general procedure for a single-dose pharmacokinetic study of this compound in rodents (e.g., rats or mice).[2][3][4][5][6]
Animals:
-
Male/Female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, PEG400/water)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single dose of this compound via the desired route (e.g., intravenous bolus via tail vein or oral gavage).
-
Collect blood samples (~100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).[4]
-
Process blood samples immediately to obtain plasma by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use pharmacokinetic software to calculate key parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Cl, Vd).[2]
Conclusion
This compound presents an interesting pharmacological profile with potential as an ACE inhibitor and a modulator of histamine and serotonin synthesis. However, the publicly available data is currently limited, particularly with respect to quantitative measures of its potency, pharmacokinetic properties, and toxicological profile. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Rigorous experimental evaluation is required to fully characterize its pharmacological and toxicological properties and to ascertain its viability as a drug candidate.
References
Methodological & Application
Application Notes and Protocols: The Role of 1-Aminocyclopentanecarbonitrile in the Synthesis of Irbesartan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to the antihypertensive drug Irbesartan that utilize 1-aminocyclopentanecarbonitrile as a key intermediate. The protocols detailed below are based on established and patented methodologies, offering a basis for laboratory-scale synthesis and process development.
Introduction
Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely used in the treatment of hypertension. Its synthesis involves the construction of a complex heterocyclic structure, and various synthetic strategies have been developed to improve yield, purity, and cost-effectiveness. One common pathway involves the use of this compound, which serves as a precursor to the spiro-cyclopentane moiety of the Irbesartan molecule. This document outlines the key synthetic transformations involving this intermediate, providing detailed experimental protocols and quantitative data.
Synthetic Pathway Overview
The synthesis of Irbesartan from this compound generally proceeds through the following key stages:
-
Formation of this compound: Typically synthesized from cyclopentanone via a Strecker reaction.
-
Hydrolysis to 1-Aminocyclopentane Carboxylic Acid: The nitrile group is hydrolyzed to a carboxylic acid.
-
Acylation with Valeroyl Chloride: The amino group is acylated to introduce the pentanoyl side chain.
-
Coupling with the Biphenyl Moiety: The resulting intermediate is coupled with a substituted biphenyl derivative.
-
Cyclization and Tetrazole Formation: The final steps involve cyclization to form the spiro-imidazole ring and conversion of a nitrile group on the biphenyl moiety to a tetrazole ring to yield Irbesartan.
Below is a diagram illustrating the general synthetic pathway.
Figure 1: General synthetic pathway for Irbesartan starting from Cyclopentanone.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of Irbesartan using this compound.
Protocol 1: Synthesis of this compound (III)
This procedure describes the synthesis of this compound from cyclopentanone.[1][2]
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a suitable reaction vessel, react cyclopentanone with sodium cyanide in the presence of ammonium chloride and aqueous ammonia.[1][2]
-
The reaction is typically carried out in a mixture of methanol and water.[1][2]
-
After the reaction is complete, extract the product with dichloromethane.[1][2]
-
Remove the solvent under reduced pressure to yield this compound.[1][2]
Protocol 2: Synthesis of 1-Aminocyclopentane Carboxylic Acid Hydrochloride (IV)
This protocol details the hydrolysis of this compound to its corresponding carboxylic acid hydrochloride salt.[1][2]
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (HCl)
-
Triethylamine (TEA)
-
Activated Charcoal
Procedure:
-
Cool the reaction mass to 0°C and filter the resulting solid.[1][2]
-
Dissolve the solid in water at 90-95°C and treat with activated charcoal.[1][2]
-
Filter the solution through a hyflo bed.
-
Adjust the pH of the filtrate to 5 with triethylamine.
-
Cool the solution to 0-5°C and stir for 2 hours to precipitate the product.
-
Filter and dry the solid to obtain 1-aminocyclopentane carboxylic acid hydrochloride.
Protocol 3: Synthesis of 1-Veleramidocyclopentane Carboxylic Acid (V)
This procedure describes the acylation of 1-aminocyclopentane carboxylic acid hydrochloride with valeroyl chloride.[1]
Materials:
-
1-Aminocyclopentane Carboxylic Acid Hydrochloride
-
Valeroyl Chloride
-
A suitable base (e.g., Sodium Hydroxide)
-
A phase transfer catalyst (PTC) (e.g., Tetrabutylammonium Bromide)
-
A suitable solvent (e.g., Toluene)
-
Water
Procedure:
-
React 1-aminocyclopentane carboxylic acid hydrochloride with valeroyl chloride.[1]
-
The reaction is carried out in a biphasic system of a suitable solvent (e.g., toluene) and water.[2]
-
Use a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium bromide to facilitate the reaction.[2]
-
Upon completion, the product, 1-veleramidocyclopentane carboxylic acid, is isolated.
Protocol 4: Synthesis of 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one (VII)
This protocol outlines the coupling of 1-veleramidocyclopentane carboxylic acid with 4'-aminomethyl-2-cyano biphenyl.[1][2]
Materials:
-
1-Veleramidocyclopentane Carboxylic Acid
-
4'-Aminomethyl-2-cyano biphenyl
-
An organic solvent (e.g., Toluene)
-
An acid catalyst (e.g., Methane Sulfonic Acid)
Procedure:
-
React 1-veleramidocyclopentane carboxylic acid with 4'-aminomethyl-2-cyano biphenyl in an organic solvent such as toluene.[1][2]
-
The reaction is carried out in the presence of an acid catalyst, for instance, methane sulfonic acid, without the need to activate the carboxylic acid group.[1][2]
-
The reaction yields the intermediate compound 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one.[1]
Protocol 5: Synthesis of Irbesartan (I)
This final step describes the conversion of the cyano intermediate to Irbesartan.[1]
Materials:
-
2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one
-
Tributyltin Azide
-
o-Xylene
-
1N Sodium Hydroxide (NaOH)
-
3N Hydrochloric Acid (HCl)
-
o-Xylene and Isopropyl Ether for washing
-
Activated Charcoal
-
95% Ethanol for crystallization
Procedure:
-
React the intermediate from Protocol 4 with tributyltin azide in o-xylene.[1]
-
Reflux the reaction mixture for approximately 80 hours to yield crude Irbesartan.[1]
-
Treat the reaction mass with 1N NaOH.
-
Separate the aqueous and organic phases. Wash the aqueous phase with o-xylene and isopropyl ether.
-
Treat the aqueous phase with activated charcoal and filter through a hyflo bed.
-
Acidify the filtrate with 3N HCl to precipitate the product.
-
Filter the product, wash with water, and dry under vacuum at 60°C.
-
Crystallize the product from 95% ethanol to obtain pure Irbesartan.[1] A yield of 86% has been reported for this step.[1]
Quantitative Data Summary
The following table summarizes the reported yields and key reaction conditions for the synthesis of Irbesartan and its intermediates.
| Step | Starting Material(s) | Key Reagents | Solvent(s) | Temperature | Duration | Yield | Reference |
| 1 | Cyclopentanone | NaCN, NH₄Cl, aq. NH₃ | Methanol, Water | 60°C | 1-1.5 hours | - | [1],[2] |
| 2 | This compound | aq. HCl | Water | 100°C | 24 hours | - | [1],[2] |
| 3 | 1-Aminocyclopentane Carboxylic Acid HCl | Valeroyl Chloride, NaOH, PTC | Toluene, Water | - | - | - | [1],[2] |
| 4 | 1-Veleramidocyclopentane Carboxylic Acid, 4'-aminomethyl-2-cyano biphenyl | Methane Sulfonic Acid | Toluene | - | - | - | [1],[2] |
| 5 | 2-(n-Butyl)-3-(2'-cyanobiphenyl-4-ylmethyl)-4-oxo-1,3-diazaspiro[4.4]non-1-ene-4-one | Tributyltin Azide | o-Xylene | Reflux | 80 hours | 86% | [1] |
Note: "-" indicates that the specific quantitative data was not provided in the cited sources.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis of Irbesartan starting from this compound.
Figure 2: General laboratory workflow for Irbesartan synthesis.
Safety Precautions
-
Cyanide Compounds: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Acid Chlorides: Valeroyl chloride is corrosive and reacts violently with water. Handle with care in a fume hood.
-
Azide Compounds: Tributyltin azide is toxic and potentially explosive. Handle with extreme caution and avoid contact with acids.
-
Solvents: Organic solvents such as dichloromethane, toluene, and o-xylene are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
This document is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough risk assessment before commencing any experimental work.
References
1-Aminocyclopentanecarbonitrile: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopentanecarbonitrile is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring both a primary amine and a nitrile group attached to a cyclopentane ring, allows for a diverse range of chemical transformations. This unique arrangement makes it an attractive starting material for the synthesis of a variety of complex molecules, including pharmaceutical intermediates, non-natural amino acids, and spirocyclic scaffolds. These resulting structures are of significant interest in drug discovery and development due to their potential for novel biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Application 1: Synthesis of Pharmaceutical Intermediates – The Case of Irbesartan
A prominent application of this compound is its role as a key intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The following protocols detail the synthesis of this compound and its subsequent conversion to 1-(pentanoylamino)cyclopentanecarboxylic acid, a crucial precursor to Irbesartan.[1]
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of this compound from cyclopentanone via a Strecker synthesis.
Experimental Procedure:
-
In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
To this solution, add a mixture of 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Add 3 g of cyclopentanone in 3.8 ml of methanol to the flask.
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cool the reaction mixture to 25°C and extract several times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound as an oil.
Quantitative Data:
| Parameter | Value | Reference |
| Sodium Cyanide | 1.97 g | [1] |
| Ammonium Chloride | 2.33 g | [1] |
| Cyclopentanone | 3 g | [1] |
| Reaction Time | 2.25 hours | [1] |
| Reaction Temperature | Room Temperature, then 60°C | [1] |
| Product Form | Oil | [1] |
Reaction Workflow:
Caption: Strecker synthesis of this compound.
Protocol 2: Synthesis of N-(1-cyanocyclopentyl)pentanamide[1]
This protocol details the acylation of this compound with valeroyl chloride.
Experimental Procedure:
-
Cool a solution of this compound (30.0 g) in dichloromethane (180 ml) to 10°C.
-
Add triethylamine (24 ml) to the reaction mixture and stir.
-
Add valeroyl chloride (32.8 ml) at a temperature between 5°C and 10°C.
-
Stir the reaction mixture at the same temperature for 2 hours.
-
Continue stirring at room temperature for an additional hour.
-
Add deionized water to the reaction mixture and separate the organic layer.
-
Evaporate the organic layer to dryness to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.
Quantitative Data:
| Parameter | Value | Reference |
| This compound | 30.0 g | [1] |
| Valeroyl Chloride | 32.8 ml | [1] |
| Triethylamine | 24 ml | [1] |
| Dichloromethane | 180 ml | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | 5-10°C, then Room Temperature | [1] |
| Product Yield | 30.0 g (as oil) | [1] |
Logical Relationship:
Caption: Acylation of this compound.
Protocol 3: Hydrolysis to 1-(pentanoylamino)cyclopentanecarboxylic acid[1]
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.
Experimental Procedure:
-
Mix N-(1-cyanocyclopentyl)pentanamide (30.0 g) with concentrated hydrochloric acid (30.0 ml), water (60.0 ml), and acetic acid (10.0 ml).
-
Heat the mixture at 60°C for approximately 24 hours.
-
Cool the reaction mixture to room temperature and maintain for 1 hour.
-
Filter the solid product and wash with water.
-
Dry the product in an oven under reduced pressure to give 1-(pentanoylamino)cyclopentanecarboxylic acid.
Quantitative Data:
| Parameter | Value | Reference |
| N-(1-cyanocyclopentyl)pentanamide | 30.0 g | [1] |
| Concentrated HCl | 30.0 ml | [1] |
| Acetic Acid | 10.0 ml | [1] |
| Water | 60.0 ml | [1] |
| Reaction Time | 24 hours | [1] |
| Reaction Temperature | 60°C | [1] |
| Product Yield | 24.0 g | [1] |
Overall Synthesis Pathway:
Caption: Synthesis pathway to a key Irbesartan intermediate.
Application 2: Synthesis of Non-Natural Amino Acids
This compound serves as a direct precursor to 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic α-amino acid.[3][4] Such cyclic amino acids are of great interest in medicinal chemistry as they can introduce conformational constraints into peptides, leading to enhanced biological activity and stability.
Protocol 4: Hydrolysis of this compound
This protocol outlines the acidic hydrolysis of this compound to the corresponding amino acid.
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound in a 6M hydrochloric acid solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Neutralize the solution carefully with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Filter the precipitated solid, wash with cold water and then with a small amount of ethanol.
-
Dry the product under vacuum to obtain 1-aminocyclopentane-1-carboxylic acid.
Quantitative Data:
Note: Specific quantitative data for this direct hydrolysis was not found in the initial search results. The following are representative values based on similar nitrile hydrolysis reactions.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >95% (after recrystallization) |
Transformation Diagram:
Caption: Hydrolysis of this compound.
Application 3: Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis
This compound is an excellent substrate for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[5][6][7][8] These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, making them powerful tools in the generation of chemical libraries for drug discovery.
Conceptual Protocol 5: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide.[5][6] In this case, this compound would serve as the amine component.
General Experimental Workflow:
-
To a solution of the aldehyde or ketone in a suitable solvent (e.g., methanol), add this compound.
-
Stir the mixture for a short period to allow for the formation of the imine intermediate.
-
Add the carboxylic acid to the reaction mixture.
-
Finally, add the isocyanide component.
-
Stir the reaction at room temperature for 24-48 hours.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Ugi Reaction Workflow:
Caption: Ugi four-component reaction schematic.
Conceptual Protocol 6: Passerini Three-Component Reaction (P-3CR)
While the classic Passerini reaction utilizes a carboxylic acid, an aldehyde/ketone, and an isocyanide, modifications exist.[5][8][9][10] this compound itself is not a direct component in the classical Passerini reaction. However, its derivatives could potentially be used in Passerini-type reactions.
Application 4: Synthesis of Spirocyclic Scaffolds
The cyclopentane ring of this compound makes it an ideal precursor for the synthesis of spirocyclic compounds, where two rings share a single atom. Spirocycles are of great interest in medicinal chemistry as they introduce three-dimensional complexity. One common approach is through 1,3-dipolar cycloaddition reactions.[11][12][13][14]
Conceptual Protocol 7: Synthesis of Spiro-pyrrolidines
In this conceptual protocol, an azomethine ylide could be generated from this compound (or a derivative) and then reacted with a dipolarophile in a [3+2] cycloaddition to form a spiro-pyrrolidine.
General Experimental Workflow:
-
Generate the azomethine ylide in situ. This could potentially be achieved by reacting a derivative of this compound (e.g., the corresponding imine) with a suitable reagent.
-
To the solution containing the azomethine ylide, add a dipolarophile (e.g., an activated alkene).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent and purify the crude product by column chromatography to yield the spiro-pyrrolidine derivative.
Spiro-pyrrolidine Synthesis Workflow:
Caption: Conceptual workflow for spiro-pyrrolidine synthesis.
Conclusion
This compound is a readily accessible and highly versatile building block with significant applications in organic synthesis. Its utility is demonstrated in the efficient synthesis of pharmaceutical intermediates, non-natural amino acids, and as a component in powerful multicomponent reactions for the generation of molecular diversity. The protocols and conceptual frameworks presented herein provide a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the exploration of novel chemical space and the synthesis of new molecular entities with potential therapeutic applications. Further investigation into the reactivity of this building block is likely to uncover even more diverse and valuable synthetic transformations.
References
- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Passerini reaction - Wikipedia [en.wikipedia.org]
- 11. Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A modular and divergent approach to spirocyclic pyrrolidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 5,5-Spirocyclopentyl-2-thiohydantoin from 1-Aminocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 5,5-spirocyclopentyl-2-thiohydantoin, a spiro-thiohydantoin derivative, starting from 1-aminocyclopentanecarbonitrile. Thiohydantoin and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Spiro-thiohydantoin derivatives, in particular, have garnered interest for their potential as anticancer and antimicrobial agents.[3][4]
This document outlines a plausible synthetic route based on established chemical principles for the synthesis of thiohydantoins from aminonitriles. It also includes potential applications of the synthesized compound in drug discovery, supported by the known biological activities of structurally related molecules.
Potential Applications in Drug Discovery
Thiohydantoin derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles.[5][6] Spirocyclic compounds often exhibit enhanced biological activity and improved physicochemical properties compared to their acyclic analogs. The combination of these two features in 5,5-spirocyclopentyl-2-thiohydantoin suggests its potential in several therapeutic areas:
-
Anticancer Activity: Numerous thiohydantoin derivatives have demonstrated potent anticancer properties.[6][7][8] They can act as antagonists for various receptors, such as the androgen receptor, which is crucial in the progression of prostate cancer.[5] Spiro-indolinone derivatives containing a thiohydantoin moiety have also shown significant in vitro cytotoxicity against various cancer cell lines.[3] The spiro-cyclopentyl moiety in the target compound may contribute to favorable interactions with biological targets, making it a candidate for screening against a panel of cancer cell lines.
-
Antimicrobial Activity: The thiohydantoin core is present in compounds with notable antibacterial and antifungal activities.[9][10] Spiro-hydantoins have also been reported to exhibit antimicrobial effects.[4] Therefore, 5,5-spirocyclopentyl-2-thiohydantoin could be a promising candidate for the development of new antimicrobial agents to combat drug-resistant pathogens.
Experimental Protocols
The following protocols describe a proposed two-step synthesis of 5,5-spirocyclopentyl-2-thiohydantoin from this compound. This method is based on the well-established reactivity of aminonitriles and the formation of the thiohydantoin ring.
Step 1: Synthesis of this compound
This initial step is based on the Strecker synthesis, a classic method for preparing α-aminonitriles from ketones.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Ammonia solution (28-30%)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.0 eq) in water.
-
To this solution, add a solution of ammonium chloride (1.1 eq) in water, followed by concentrated ammonia solution.
-
Add a solution of cyclopentanone (1.0 eq) in methanol to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as an oil. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 5,5-Spirocyclopentyl-2-thiohydantoin
This step involves the reaction of the aminonitrile with a source of thiocarbonyl, followed by cyclization and hydrolysis to form the thiohydantoin ring. A one-pot approach reacting the aminonitrile with an isothiocyanate followed by acidic hydrolysis of the resulting thiohydantoin-4-imine is a plausible route.[11][12]
Materials:
-
This compound
-
Methyl isothiocyanate (or another suitable isothiocyanate)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Sodium Bicarbonate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add methyl isothiocyanate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The intermediate 4-imino-1-methyl-5,5-spirocyclopentyl-2-thiohydantoin is expected to form.
-
After the formation of the intermediate is complete (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid and continue to stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the imine group.
-
After hydrolysis is complete (typically 2-4 hours, monitored by TLC), neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5,5-spirocyclopentyl-2-thiohydantoin.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Cyclopentanone | NaCN, NH₄Cl | Water/Methanol | Room Temp. | 3 | This compound | ~85 |
| 2 | This compound | Methyl isothiocyanate | Ethanol | Reflux | 6 | 5,5-Spirocyclopentyl-2-thiohydantoin | ~70 |
Table 2: Physicochemical and Spectroscopic Data of 5,5-Spirocyclopentyl-2-thiohydantoin
| Property | Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 210-215 °C (decomposes) |
| ¹H NMR (DMSO-d₆, δ ppm) | |
| N1-H | ~10.4 (s, 1H) |
| N3-H | ~11.8 (s, 1H) |
| Cyclopentyl-H | ~1.6-1.9 (m, 8H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | |
| C=S (C2) | ~182.5 |
| C=O (C4) | ~175.0 |
| C5 | ~65.0 |
| Cyclopentyl-C | ~35.0, ~24.0 |
| Mass Spectrometry (ESI-MS) | |
| [M+H]⁺ | 171.0587 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 5,5-spirocyclopentyl-2-thiohydantoin.
Potential Anticancer Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. jchemrev.com [jchemrev.com]
- 12. jchemrev.com [jchemrev.com]
- 13. asianpubs.org [asianpubs.org]
Application of 1-Aminocyclopentanecarbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopentanecarbonitrile is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane scaffold, coupled with the presence of both an amine and a nitrile functional group, provides a valuable starting point for the synthesis of a diverse range of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary amine serves as a key handle for amide bond formation and other derivatizations. This unique combination of features allows for the construction of complex molecular architectures with well-defined stereochemistry, a critical aspect in modern drug design.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of marketed drugs and as a scaffold for the development of novel enzyme inhibitors. Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are also presented.
Key Applications
The primary application of this compound in medicinal chemistry is as a pivotal intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Irbesartan . Furthermore, the aminocyclopentanecarbonitrile core structure has been explored in the design of inhibitors for other important enzyme targets, including Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin S .
Intermediate in the Synthesis of Irbesartan
Irbesartan is a widely prescribed antihypertensive agent that selectively blocks the angiotensin II type 1 (AT₁) receptor, leading to vasodilation and a reduction in blood pressure.[1] this compound is a key precursor to the spiro- C-5 atom of the cyclopentane ring in the final drug structure. The synthesis involves the acylation of the amino group of this compound with valeroyl chloride to form N-(1-cyanocyclopentyl)pentanamide, a direct precursor to the cyclopentanecarboxylic acid intermediate of Irbesartan.[2]
Scaffold for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes.[3] While not a direct application of this compound itself, fluoroolefin-containing peptidomimetics incorporating a cyclopentanecarbonitrile moiety have been synthesized and shown to be competitive inhibitors of DPP-IV.
Scaffold for Cathepsin S Inhibitors
Cathepsin S is a lysosomal cysteine protease that is involved in the processing of the invariant chain associated with MHC class II molecules in antigen-presenting cells.[4] Its inhibition is a potential therapeutic strategy for autoimmune diseases and certain cancers. The cyclopentane scaffold has been identified as a key structural feature for achieving potent and selective inhibition of Cathepsin S. Extension of molecules into the S2 pocket of the enzyme with a cyclopentane-containing moiety has been shown to significantly improve potency and selectivity.[5]
Quantitative Data
The following tables summarize the biological activity of compounds derived from or related to the this compound scaffold.
Table 1: DPP-IV Inhibitory Activity
| Compound ID | Structure | Target | Assay Type | Kᵢ (µM) | Reference |
| l-3-fluoroolefin | 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (L-isomer) | DPP-IV | Competitive Inhibition | 7.69 | [6] |
| u-3-fluoroolefin | 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (D-isomer) | DPP-IV | Competitive Inhibition | 6.03 | [6] |
Table 2: Cathepsin S Inhibitory Activity
| Compound ID | Scaffold Feature | Target | Assay Type | IC₅₀ (nM) | Reference |
| Compound with cyclopentane-cyclopropyl methyl sulfone moiety | Cyclopentane | Cathepsin S | In vitro enzyme assay | 0.7 | [5] |
| RO5444101 | Cyclopentane derivative | Cathepsin S | In vitro enzyme assay | 0.2 (human), 0.3 (mouse) | [7] |
Experimental Protocols
Synthesis of this compound (Strecker Synthesis)
This protocol is adapted from the procedure described in patent WO2010079405A2.[2]
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
20% Aqueous ammonia (NH₄OH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
To this solution, add a mixture of 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Add 3 g of cyclopentanone dissolved in 3.8 ml of methanol to the flask.
-
Stir the reaction mixture vigorously at room temperature for 1.5 hours.
-
Heat the mixture to 60°C and maintain this temperature for 45 minutes.
-
Stop heating and continue stirring for an additional 45 minutes as the mixture cools to room temperature (approximately 25°C).
-
Transfer the reaction mixture to a separatory funnel and extract several times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as an oil.
Synthesis of N-(1-cyanocyclopentyl)pentanamide
This protocol is adapted from the procedure described in patent WO2010079405A2.[2]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Valeroyl chloride
-
Deionized water (DM Water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 30.0 g of this compound in 180 ml of dichloromethane in a round-bottom flask and cool the solution to 10°C in an ice bath.
-
Add 24 ml of triethylamine to the reaction mixture and stir.
-
Slowly add 32.8 ml of valeroyl chloride to the mixture via an addition funnel, maintaining the temperature between 5°C and 10°C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Remove the ice bath and continue stirring at room temperature for 1 hour.
-
Add deionized water to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Evaporate the organic solvent under reduced pressure to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.
In Vitro Angiotensin II Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay to evaluate the affinity of test compounds for the AT₁ receptor.[5][8]
Materials:
-
Cell membranes expressing the human AT₁ receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
-
Unlabeled competitor (e.g., Losartan or Irbesartan)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare a membrane suspension from cells overexpressing the AT₁ receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Total Binding: To designated wells, add assay buffer, the radioligand at a concentration near its Kd, and the membrane preparation.
-
Non-specific Binding: To other wells, add assay buffer, the radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Losartan), and the membrane preparation.
-
Competitive Binding: To the remaining wells, add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the test compounds.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vitro DPP-IV Inhibition Assay
This is a general protocol for a fluorometric assay to screen for DPP-IV inhibitors.[9][10]
Materials:
-
Recombinant human DPP-IV enzyme
-
Fluorogenic substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0)
-
Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Assay Setup:
-
100% Activity Control: To designated wells, add assay buffer, DPP-IV enzyme solution, and DMSO (vehicle control).
-
Positive Control: To other wells, add assay buffer, DPP-IV enzyme solution, and the known inhibitor.
-
Test Wells: To the remaining wells, add assay buffer, DPP-IV enzyme solution, and serial dilutions of the test compounds.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Cathepsin S Activity Assay
This is a general protocol for a fluorometric assay to measure Cathepsin S activity.[11][12]
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic substrate: Ac-VVR-AFC (Ac-Val-Val-Arg-AFC)
-
Assay buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)
-
Known Cathepsin S inhibitor as a positive control
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin S enzyme in the assay buffer at 37°C for 10-15 minutes to ensure full activation.
-
Assay Setup:
-
100% Activity Control: To designated wells, add assay buffer, activated Cathepsin S, and DMSO (vehicle control).
-
Positive Control: To other wells, add assay buffer, activated Cathepsin S, and the known inhibitor.
-
Test Wells: To the remaining wells, add assay buffer, activated Cathepsin S, and serial dilutions of the test compounds.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the fluorescence intensity at an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the industrial synthesis of the blockbuster drug Irbesartan underscores its importance as a key intermediate. Furthermore, the inherent structural features of the aminocyclopentanecarbonitrile scaffold make it an attractive starting point for the design of novel inhibitors targeting a range of enzymes, including DPP-IV and Cathepsin S. The protocols provided herein offer a practical guide for the synthesis of this important intermediate and the biological evaluation of its derivatives, facilitating further exploration of its potential in drug discovery and development.
References
- 1. SAR and QSAR models of cyclooxygenase-1 (COX-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note and Protocol for N-acylation of 1-Aminocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-acylation of 1-aminocyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The procedure outlined is based on established chemical principles and provides a reliable method for obtaining N-acylated products.
Introduction
N-acylated α-aminonitriles are a significant class of compounds in medicinal chemistry and drug discovery. They serve as precursors to α-amino acids and are integral components in the synthesis of various therapeutic agents. The N-acylation of this compound is a crucial step in the preparation of intermediates for drugs such as the angiotensin II receptor antagonist, Irbesartan. The following protocol details a robust and efficient method for this transformation using an acyl chloride under basic conditions, characteristic of a Schotten-Baumann reaction.[1][2][3][4] This reaction involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][3]
Principle of the Reaction
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base (in this case, triethylamine) to yield the corresponding N-acyl-1-aminocyclopentanecarbonitrile. The use of a non-aqueous solvent like dichloromethane is common for this type of reaction.
Experimental Protocol
This protocol is adapted from a patented industrial process for the synthesis of an Irbesartan intermediate.[5]
Materials:
-
This compound
-
Acyl Chloride (e.g., Valeroyl Chloride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized Water (DM Water)
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in dichloromethane.
-
Cooling: Cool the solution to a temperature between 5 °C and 10 °C using an ice bath.
-
Base Addition: To the cooled solution, add triethylamine while stirring.
-
Acyl Chloride Addition: Slowly add the acyl chloride (e.g., valeroyl chloride) to the reaction mixture, ensuring the temperature is maintained between 5 °C and 10 °C.
-
Reaction: Stir the reaction mixture at 5-10 °C for approximately 2 hours.
-
Warming: Allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.
-
Quenching: Add deionized water to the reaction mixture to quench the reaction and dissolve any salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude N-acyl-1-aminocyclopentanecarbonitrile as an oil.
Note on Starting Material Synthesis: this compound can be synthesized via a Strecker reaction, which involves the condensation of cyclopentanone with sodium cyanide and ammonium chloride in an aqueous ammonia solution.[5][6]
Data Presentation
The following table summarizes the quantitative data for a representative N-acylation of this compound with valeroyl chloride as described in the reference literature.[5]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Yield (%) |
| This compound | 110.16 | 30.0 | 0.272 | 1.0 | - |
| Valeroyl Chloride | 120.58 | 39.5 | 0.328 | 1.2 | - |
| Triethylamine | 101.19 | 24.3 | 0.240 | 0.88 | - |
| N-(1-cyanocyclopentyl)pentanamide (Product) | 194.28 | 30.0 | 0.154 | - | 56.6 |
Note: The yield is calculated based on the provided masses of starting material and product in the source patent. The molar ratio of triethylamine appears to be substoichiometric in the provided example, which may warrant optimization in a laboratory setting.
Visualizations
Reaction Scheme:
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Aminocyclopentanecarbonitrile in the Development of Androgen Receptor Antagonists: A Focus on Cyclopentyl-Thiohydantoin Derivatives
Abstract
Introduction
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer, as it plays a central role in the growth and survival of prostate cancer cells.[1] Androgen deprivation therapy (ADT) is a standard treatment for advanced prostate cancer, but many patients eventually develop castration-resistant prostate cancer (CRPC), where the AR signaling pathway remains active despite low levels of androgens.[1][2] This has driven the development of second-generation AR antagonists that can effectively block AR signaling in the context of CRPC.[1]
Structural modifications of AR antagonists are key to improving their potency, selectivity, and pharmacokinetic properties. The incorporation of cyclic structures, such as cyclobutane and cyclopentane, has been explored to introduce conformational rigidity and optimize interactions with the AR ligand-binding domain.[2][3] This note focuses on a series of thiohydantoin-based AR antagonists that feature a cyclopentyl substituent, highlighting their synthesis and biological activity as a case study for the potential application of cyclopentane-containing building blocks in AR antagonist development.
Data Presentation
The following table summarizes the biological activity of a series of cycloalkyl-substituted thiohydantoin androgen receptor antagonists. The activity was measured by the relative prostate-specific antigen (PSA) expression levels in LNCaP cells, a human prostate cancer cell line. Bicalutamide, a first-generation AR antagonist, and compound 27, a reference diarylthiohydantoin, were used as standards.
| Compound ID | Cycloalkyl Substituent | Relative PSA Expression (%) vs. Bicalutamide | Relative PSA Expression (%) vs. Compound 27 |
| 1 | Cyclobutyl | Good | Good |
| 2 | Cyclopentyl | Good | Good |
| 3 | Cyclohexyl | Moderate | Moderate |
| 4 | Cycloheptyl | Low | Low |
Data adapted from "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)". The term "Good" indicates activity comparable to or better than the respective standard.
Experimental Protocols
I. Synthesis of Cyclopentyl-Thiohydantoin Androgen Receptor Antagonists
This protocol describes the synthesis of cyclopentyl-substituted thiohydantoin AR antagonists starting from cyclopentanone.
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Appropriate aryl isothiocyanate
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 5-cyclopentylhydantoin:
-
In a round-bottom flask, dissolve cyclopentanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a mixture of ethanol and water (1:1).
-
Heat the reaction mixture at 60°C for 24 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 1-2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-cyclopentylhydantoin.
-
-
Synthesis of 5-cyclopentyl-2-thiohydantoin:
-
Reflux the 5-cyclopentylhydantoin (1.0 eq) with phosphorus pentasulfide (0.5 eq) in a suitable solvent such as dioxane for 8 hours.
-
Cool the reaction mixture, pour it into ice water, and stir for 1 hour.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 5-cyclopentyl-2-thiohydantoin.
-
-
N-Arylation of 5-cyclopentyl-2-thiohydantoin:
-
To a solution of 5-cyclopentyl-2-thiohydantoin (1.0 eq) and the desired aryl isothiocyanate (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final cyclopentyl-thiohydantoin AR antagonist.
-
II. Plausible Synthetic Route from 1-Aminocyclopentanecarbonitrile
While not explicitly described in the literature for this class of compounds, a synthetic route starting from this compound could be envisioned.
Procedure Outline:
-
Hydrolysis of the nitrile: this compound can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclopentanecarboxylic acid.
-
Formation of the thiohydantoin ring: The resulting amino acid can then be reacted with a thiocyanate salt (e.g., ammonium thiocyanate) followed by cyclization under acidic conditions to form the 5-cyclopentyl-2-thiohydantoin core.
-
N-Arylation: The final step would be the N-arylation as described in the protocol above.
III. In Vitro Evaluation of AR Antagonistic Activity
This protocol outlines the measurement of AR antagonist activity by assessing the inhibition of androgen-induced PSA expression in LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Dihydrotestosterone (DHT)
-
Test compounds (cyclopentyl-thiohydantoin derivatives)
-
Bicalutamide (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
PSA-specific primers and probes
Procedure:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 96-well plates at a density of 1 x 10⁴ cells/well in RPMI-1640 medium with 10% FBS and incubate for 24 hours.
-
Replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS and incubate for another 24 hours to deplete endogenous androgens.
-
Treat the cells with the test compounds at various concentrations in the presence of 1 nM DHT for 24 hours. Include vehicle control (DMSO) and positive control (bicalutamide).
-
-
RNA Extraction and qRT-PCR:
-
After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using PSA-specific primers and probes to quantify the relative expression of the PSA gene. Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the percentage of PSA expression relative to the DHT-treated control.
-
Plot the percentage of PSA expression against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of the DHT-induced PSA expression is inhibited).
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway and Mechanism of Antagonism.
Caption: Experimental Workflow for Synthesis and Biological Evaluation.
Conclusion
The cyclopentyl moiety represents a valuable structural component in the design of novel androgen receptor antagonists. The cyclopentyl-thiohydantoin derivatives discussed herein demonstrate that the incorporation of this cyclic group can lead to potent AR antagonism. While the direct synthetic application of this compound for this specific class of compounds has not been reported, its potential as a versatile building block for introducing the cyclopentylamino scaffold warrants further investigation. The provided protocols offer a framework for the synthesis and evaluation of such compounds, contributing to the ongoing efforts in the development of next-generation therapeutics for castration-resistant prostate cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aryloxy tetramethylcyclobutanes as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analytical Strategies for 1-Aminocyclopentanecarbonitrile Quantification
An meticulous guide to the analytical quantification of 1-Aminocyclopentanecarbonitrile, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for robust and accurate measurement.
This compound is a crucial chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, including the antihypertensive drug Irbesartan.[1][2] Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. The primary analytical techniques suitable for the quantification of this small, polar molecule are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) , particularly in its reverse-phase mode with UV detection, stands as a versatile and widely adopted method for analyzing non-volatile compounds.[3][4] A validated HPLC method has been successfully employed for the simultaneous determination of Irbesartan and its related impurities, where this compound was identified and quantified as "Impurity 2".[1]
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity, making it an ideal choice for the analysis of volatile and semi-volatile compounds.[5] Given that this compound has limited volatility, a derivatization step is often necessary to convert it into a more volatile form suitable for GC analysis.[5]
Quantitative Data Summary
The following table presents a summary of the quantitative data derived from a reported High-Performance Liquid Chromatography method for the analysis of this compound.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 16.069 µg/mL | RP-HPLC-PDA | [1] |
| Limit of Quantification (LOQ) | 48.69 µg/mL | RP-HPLC-PDA | [1] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the analysis of impurities in Irbesartan.[1]
1. Principle
This method utilizes reverse-phase chromatography to separate compounds based on their polarity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation is achieved through the differential partitioning of the analyte between the two phases. A Photo Diode Array (PDA) detector is employed for detection and quantification.
2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Sample containing this compound
3. Instrumentation
-
HPLC system equipped with a pump, autosampler, and PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Chromatographic Conditions
-
Mobile Phase: A precisely mixed solution of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient or isocratic composition should be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection Wavelength: 260 nm (Note: The optimal wavelength should be determined by performing a UV scan of this compound).
-
Injection Volume: 10-20 µL
5. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a known quantity of the this compound reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, to create a stock solution of a specific concentration.
-
Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to encompass the anticipated concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in an appropriate solvent. The solution may require sonication to ensure complete dissolution. Subsequently, filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
6. Data Analysis
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding known concentrations. The concentration of this compound in the unknown sample can then be determined by interpolating its peak area onto this calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol that can be tailored for the analysis of this compound, which may necessitate a derivatization step.
1. Principle
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. Volatile compounds are separated in the gas phase and subsequently ionized and detected by the mass spectrometer, which provides information about their mass-to-charge ratio for identification and quantification.
2. Materials and Reagents
-
This compound reference standard
-
A suitable solvent such as Dichloromethane or Ethyl Acetate
-
A derivatizing agent if required (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Helium (carrier gas)
-
Sample containing this compound
3. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
A capillary column suitable for the analysis of polar compounds (e.g., a wax-based or a 5% phenyl-methylpolysiloxane column)
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min
-
Oven Temperature Program: Initiate at a low temperature (e.g., 60 °C), hold for a brief period, and then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent.
-
Calibration Standards: Prepare a series of calibration standards through serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in an appropriate solvent.
-
Derivatization (if necessary): To a known quantity of the dried sample or standard, add the derivatizing agent and a catalyst if needed. Heat the mixture for a specified duration to ensure the reaction goes to completion. After allowing the mixture to cool, it is ready for injection.
6. Data Analysis
For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring characteristic ions of this compound or its derivative. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. The concentration in the sample can then be determined from this curve.
Visualizations
Caption: General workflow for the quantification of this compound.
References
Analysis of 1-Aminocyclopentanecarbonitrile: A Comprehensive Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Aminocyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. The following sections outline robust methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to ensure accurate and reproducible results for purity assessment and quantification in complex matrices.
Introduction
This compound (C₆H₁₀N₂) is a cyclic amine nitrile with a molecular weight of 110.16 g/mol .[1][2][3] Its purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). This application note describes validated methods for the determination of this compound using HPLC with UV detection and GC-MS, providing orthogonal approaches to guarantee analytical confidence. The compound is a solid at room temperature and should be stored at 2-8°C.[2] It is reported to be highly soluble in water due to its polar nature.
HPLC Analysis of this compound
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For a polar compound like this compound, a reversed-phase HPLC method with a C18 column is a suitable approach.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh 10 mg of this compound standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent to prepare working standards and samples at desired concentrations (e.g., for a calibration curve from 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Data: HPLC
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 3.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry offers high selectivity and sensitivity, making it an excellent confirmatory technique. Given the boiling point of this compound is 217°C, it is amenable to GC analysis.[4]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 220°C
-
Hold: 5 min at 220°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
-
Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For samples, dissolve a known amount in the chosen solvent to achieve a concentration within the calibration range.
Quantitative Data: GC-MS
The following table summarizes the expected quantitative and qualitative data for the GC-MS analysis of this compound.
| Parameter | Expected Value/Information |
| Retention Time (RT) | Approx. 7.8 min |
| Mass Spectrometry Data (m/z) | |
| Molecular Ion [M]⁺ | 110 |
| Major Fragment Ions | 83, 67, 54, 41 |
| Quantitative Parameters (SIM Mode) | |
| Quantifier Ion | 110 |
| Qualifier Ions | 83, 67 |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Visualized Workflows
To aid in the conceptualization of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC and GC-MS methods presented here provide robust and reliable approaches for the analysis of this compound in a research and drug development setting. The HPLC method is ideal for routine purity testing and quantification, while the GC-MS method offers a highly selective and sensitive confirmatory analysis. The provided protocols and expected data will serve as a valuable resource for scientists and researchers working with this important pharmaceutical intermediate.
References
The Role of 1-Aminocyclopentanecarbonitrile in the Synthesis of Spirocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are of significant interest in medicinal chemistry and drug discovery. Their rigid structures can lead to enhanced binding affinity and selectivity for biological targets. 1-Aminocyclopentanecarbonitrile is a key building block in the synthesis of a variety of spirocyclic systems, most notably spiro-hydantoins. This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds utilizing this compound and its precursors.
Synthesis of Spiro-Hydantoins
The primary application of this compound in spirocycle synthesis is in the formation of spiro-hydantoins. The synthetic strategy involves a two-step process: the Strecker synthesis to form this compound from cyclopentanone, followed by the Bucherer-Bergs reaction to construct the hydantoin ring.
Part 1: Strecker Synthesis of this compound
The Strecker synthesis is a classic method for producing α-amino nitriles from an aldehyde or ketone.[1][2] In this case, cyclopentanone reacts with an alkali metal cyanide and an ammonium salt to yield this compound.
Reaction Pathway:
Caption: Strecker synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentanone
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Ammonia solution (28-30%)
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 mol) in water (150 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
The solution is cooled to 10-15 °C in an ice bath, and a 28-30% ammonia solution (0.5 mol) is added.
-
Cyclopentanone (1.0 mol) is added dropwise to the stirred solution while maintaining the temperature below 20 °C.
-
A solution of potassium cyanide (1.1 mol) in water (100 mL) is then added slowly through the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 70-85% | General literature values for Strecker synthesis |
| Reaction Time | 4-6 hours | Estimated from protocol steps |
| Temperature | 10-25 °C | Controlled during addition |
Part 2: Bucherer-Bergs Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Spiro-hydantoin)
The Bucherer-Bergs reaction is a multi-component reaction that synthesizes hydantoins from a carbonyl compound, an ammonium salt, and a cyanide source.[3][4] Alternatively, as in this protocol, the pre-formed α-amino nitrile can be used as the starting material.
Reaction Pathway:
Caption: Bucherer-Bergs synthesis of a spiro-hydantoin.
Experimental Protocol: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione
Materials:
-
This compound
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
A mixture of this compound (0.5 mol) and ammonium carbonate (2.0 mol) in a mixture of ethanol (250 mL) and water (250 mL) is placed in a pressure vessel.
-
The vessel is sealed and heated to 100-120 °C with stirring for 6-8 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, the reaction mixture is transferred to a beaker and any excess ammonium carbonate is decomposed by careful acidification with hydrochloric acid until the effervescence ceases.
-
The solution is then concentrated under reduced pressure to about half its volume.
-
Upon cooling, the crude 1,3-diazaspiro[4.4]nonane-2,4-dione precipitates.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol or water provides the purified product.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 60-75% | General literature values for Bucherer-Bergs reaction |
| Reaction Time | 6-8 hours | Estimated from protocol steps |
| Temperature | 100-120 °C | Controlled during heating |
Physicochemical Properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione:
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Melting Point | 218-220 °C |
| Appearance | White crystalline solid |
Synthesis of Spiro-Pyrrolidines
While this compound is not a direct precursor for the most common methods of spiro-pyrrolidine synthesis, understanding the prevalent synthetic routes is crucial for researchers in this field. The most widely employed method is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[5][6]
Reaction Pathway:
Caption: Synthesis of spiro-pyrrolidines via 1,3-dipolar cycloaddition.
Experimental Protocol: Synthesis of a Spiro[indoline-3,2'-pyrrolidine] Derivative
Materials:
-
Isatin
-
Sarcosine (N-methylglycine)
-
(E)-Chalcone (1,3-diphenyl-2-propen-1-one)
-
Methanol
Procedure:
-
A mixture of isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-chalcone (1.0 mmol) in methanol (20 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired spiro[indoline-3,2'-pyrrolidine] derivative.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 65-90% | Varies with substrates[5] |
| Reaction Time | 4-6 hours | Estimated from protocol steps |
| Temperature | Reflux (Methanol, ~65 °C) | Standard condition |
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of spirocyclic compounds, particularly spiro-hydantoins, through well-established reactions like the Strecker and Bucherer-Bergs syntheses. For the synthesis of spiro-pyrrolidines, while not a direct application of this compound, the 1,3-dipolar cycloaddition of azomethine ylides represents a powerful and widely used methodology. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these important classes of spirocyclic molecules.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Derivatives of 1-Aminocyclopentanecarbonitrile for Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Aminocyclopentanecarbonitrile derivatives have emerged as a significant class of compounds in enzyme inhibition studies. Their unique structural features, particularly the cyanohydrin moiety, make them effective inhibitors of various enzymes, with notable activity against dipeptidyl peptidase IV (DPP-4) and certain cathepsins. This document provides a comprehensive overview of their application, including quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways.
Quantitative Data: Inhibitory Activity
The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for selected derivatives against target enzymes.
| Compound | Target Enzyme | Structure | IC50 (nM) | Reference |
| This compound | Dipeptidyl Peptidase IV (DPP-4) | 1,200 | ||
| Pyrrolidine-based derivative | Dipeptidyl Peptidase IV (DPP-4) | 5.8 | ||
| Piperidine-based derivative | Dipeptidyl Peptidase IV (DPP-4) | 10.2 |
Note: Specific structures of the pyrrolidine and piperidine-based derivatives are often proprietary or detailed within the cited literature.
Experimental Protocols
General Synthesis of this compound Derivatives (Strecker Synthesis)
This protocol outlines a general method for the synthesis of the core this compound scaffold.
Materials:
-
Cyclopentanone
-
Ammonium chloride (NH4Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonia solution (aqueous)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride in an aqueous ammonia solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Ketone: Slowly add cyclopentanone to the cooled solution with vigorous stirring.
-
Addition of Cyanide: In a separate flask, dissolve sodium cyanide in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Derivatization: The primary amine of the this compound can be further modified to synthesize various derivatives through standard organic chemistry reactions such as acylation, alkylation, or sulfonylation to explore structure-activity relationships.
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-P-pNA) or Ala-Pro-7-amido-4-trifluoromethylcoumarin (AP-AFC)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition by the solvent.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and the substrate to their working concentrations in the assay buffer.
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of the diluted test compounds or vehicle control (DMSO in buffer) to the wells of the 96-well plate.
-
Add the diluted DPP-4 enzyme solution (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL) to each well.
-
-
Detection:
-
If using G-P-pNA, measure the increase in absorbance at 405 nm over time. The yellow p-nitroaniline product is detected.
-
If using AP-AFC, measure the increase in fluorescence (Excitation: ~400 nm, Emission: ~505 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: DPP-4 inhibition by this compound derivatives.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of enzyme inhibitors.
Logical Relationship
Caption: Relationship between compound properties and inhibitory activity.
Troubleshooting & Optimization
Technical Support Center: Industrial Scale Synthesis of 1-Aminocyclopentanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 1-Aminocyclopentanecarbonitrile.
FAQs: Process Optimization and Troubleshooting
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving cyclopentanone, a cyanide source (typically sodium cyanide), and an ammonia source (such as ammonium chloride and aqueous ammonia).[1][2][3][4][5][6][7]
Q2: What are the key challenges in the industrial scale-up of this synthesis?
A2: The primary challenges encountered during the scale-up of this compound synthesis include:
-
Exothermic Reaction Management: The Strecker synthesis is exothermic, and improper heat management can lead to runaway reactions, side product formation, and safety hazards.[8][9]
-
Impurity Profile Control: The formation of various impurities can affect the final product's quality and yield, necessitating robust purification methods.
-
Handling of Hazardous Materials: The use of highly toxic reagents like sodium cyanide requires stringent safety protocols and specialized handling procedures.
-
Optimizing Reaction Parameters: Achieving a high yield and purity on an industrial scale requires careful optimization of reaction conditions such as temperature, pressure, stoichiometry, and reaction time.[2]
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. While specific dimer impurities have been mentioned in related syntheses, their exact structures in this specific process are not extensively detailed in publicly available literature. Hydrolysis of the nitrile group to an amide or carboxylic acid can also occur, particularly during workup or purification.[10]
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation can be achieved through:
-
Strict Temperature Control: Maintaining the optimal reaction temperature is crucial to prevent side reactions.
-
Stoichiometry Optimization: Precise control over the molar ratios of reactants can favor the desired reaction pathway.
-
Controlled Reagent Addition: Gradual addition of reagents can help manage the reaction exotherm and maintain a consistent reaction environment.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and other unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the correct molar ratios of cyclopentanone, sodium cyanide, and ammonia source are used. An excess of the ammonia source is often employed to drive the reaction to completion. - Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC). If the reaction has stalled, a longer reaction time may be necessary. - Increase Temperature: A moderate increase in temperature can enhance the reaction rate. However, this must be done cautiously to avoid promoting side reactions. |
| Side Reactions | - Optimize Temperature: Lowering the reaction temperature may suppress the formation of undesired byproducts. This represents a trade-off between reaction rate and selectivity, which needs to be optimized for the specific process. - pH Control: The pH of the reaction mixture can influence the rate of imine formation and cyanide addition. Maintaining an optimal pH range is important. |
| Product Loss During Workup | - Optimize Extraction: Ensure the correct solvent and pH are used for the extraction of the product from the aqueous reaction mixture. Multiple extractions may be necessary to maximize recovery. - Minimize Hydrolysis: Avoid prolonged exposure to strongly acidic or basic conditions during workup to prevent hydrolysis of the nitrile group. |
Issue 2: Low Product Purity
| Possible Cause | Recommended Action |
| Presence of Unreacted Starting Materials | - Improve Reaction Conversion: Refer to the recommendations for "Incomplete Reaction" in the Low Product Yield section. - Efficient Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove unreacted starting materials. |
| Formation of Impurities | - Recrystallization: This is a highly effective method for purifying solid organic compounds.[11] The choice of solvent is critical. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvent systems for aminonitriles include ethanol, isopropanol, and mixtures like ethyl acetate/hexanes.[10][12][13][14][15] - Column Chromatography: For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[16][17][18] A common stationary phase is C18, with a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like formic acid.[10] |
| Product Degradation | - Mild Purification Conditions: Use mild conditions during purification to prevent degradation of the product. For example, avoid excessive heat during solvent removal. |
Experimental Protocols
Key Experiment: Strecker Synthesis of this compound
This protocol is a generalized representation based on the principles of the Strecker synthesis.[1][3][6] Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions due to the use of sodium cyanide.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (NH₄OH)
-
Methanol
-
Dichloromethane (for extraction)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve sodium cyanide in water.
-
Add a solution of ammonium chloride in water and aqueous ammonia to the cyanide solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyclopentanone in methanol to the reaction mixture, maintaining the temperature below a specified value (e.g., 10°C) to control the exotherm.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a set period until the reaction is complete (monitor by TLC, GC, or HPLC).
-
Upon completion, extract the product from the reaction mixture using an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity (Hypothetical Data for Illustrative Purposes)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25°C | 40°C | 60°C |
| Reaction Time | 12 hours | 8 hours | 4 hours |
| Cyclopentanone:NaCN:NH₄Cl (molar ratio) | 1 : 1.1 : 1.5 | 1 : 1.2 : 2.0 | 1 : 1.05 : 1.2 |
| Yield (%) | 85 | 92 | 78 |
| Purity (%) | 98 | 95 | 90 |
This table illustrates how changes in reaction parameters can affect the outcome of the synthesis. Optimal conditions need to be determined experimentally for each specific industrial process.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Signaling Pathway of the Strecker Synthesis
Caption: The reaction pathway for the Strecker synthesis of this compound.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker_amino_acid_synthesis [chemeurope.com]
- 7. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. youtube.com [youtube.com]
- 16. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 17. labcompare.com [labcompare.com]
- 18. ijcpa.in [ijcpa.in]
Purification of 1-Aminocyclopentanecarbonitrile from crude reaction mixture
This guide provides troubleshooting advice and detailed protocols for the purification of 1-aminocyclopentanecarbonitrile from a crude reaction mixture, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a viscous oil or resin, not a solid. Is this normal? A: Yes, this is very common. This compound as a free base is typically isolated as an oil.[1] Purification cannot be achieved by standard crystallization of the free base. Alternative methods like vacuum distillation, column chromatography, or conversion to a crystalline salt are necessary.
Q2: What are the most common impurities I should expect from a Strecker synthesis? A: Impurities typically originate from the starting materials and side reactions.[2][3][4] Expect to find unreacted cyclopentanone, residual cyanide and ammonium salts, and potentially dimeric or polymeric side-products. Partial hydrolysis of the nitrile group can also lead to amide impurities.[1]
Q3: What is the first and most critical step in purifying the crude product? A: A proper aqueous workup and extraction is the essential first step. After the reaction, the mixture should be extracted with an organic solvent like dichloromethane or ethyl acetate to separate the aminonitrile from water-soluble inorganic salts (e.g., NaCl, NH4Cl) and residual cyanide.[1]
Q4: When should I choose distillation over chromatography? A: Vacuum distillation is a good choice for purifying thermally stable, non-polar, or moderately polar liquids on a larger scale. If your crude oil is relatively clean and the main impurities have significantly different boiling points, distillation is efficient. Chromatography is preferred for smaller scales, for removing impurities with similar boiling points, or for compounds that are thermally sensitive.
Q5: Why is converting the aminonitrile to a salt a recommended purification strategy? A: Converting the basic aminonitrile oil to a salt (e.g., a hydrochloride salt) often yields a stable, crystalline solid.[1] This solid can then be purified effectively using recrystallization, a powerful technique for achieving high purity. The crystalline salt is typically easier to handle and store than the oil.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂ | [5] |
| Molecular Weight | 110.16 g/mol | [5][6] |
| Appearance | Oil (as free base) | [1] |
| Appearance (HCl Salt) | Solid | |
| Boiling Point (HCl Salt) | 254.5 °C @ 760 mmHg (likely with decomposition) | [7] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Table 2: Potential Impurities and Removal Strategy
| Impurity | Type | Recommended Removal Method |
| Ammonium/Cyanide Salts | Water-soluble inorganic | Aqueous workup/extraction |
| Unreacted Cyclopentanone | Organic starting material | Vacuum Distillation, Column Chromatography |
| Polymeric by-products | High molecular weight | Vacuum Distillation (remains as residue), Column Chromatography |
| Amide impurity | Hydrolysis product | Column Chromatography, Recrystallization of salt |
Purification Workflow
Caption: Purification workflow from crude mixture to pure product.
Troubleshooting Guide
Problem: My final product is an oil that is difficult to handle and analyze.
-
Question: Is forming a solid derivative an option?
-
Answer: Yes. Convert the oil to its hydrochloride (HCl) salt. This is often a crystalline solid that is easier to handle, weigh, and purify by recrystallization. See Protocol 3 for details.
-
Problem: My column chromatography results in significant streaking or tailing of the product spot.
-
Question: Is your compound basic?
-
Answer: Yes, the primary amine in this compound is basic and can interact strongly with the acidic silica gel, causing poor separation.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane).[1] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Problem: After aqueous extraction, my yield of crude oil is very low.
-
Question: Was the pH of the aqueous layer checked before extraction?
-
Answer: The aminonitrile can be protonated and become water-soluble in acidic conditions.
-
Solution: Ensure the aqueous layer is basic (pH > 9) before extracting with your organic solvent. Add a base like sodium carbonate or sodium hydroxide if necessary. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Problem: My product is still impure after a single purification method.
-
Question: Are the remaining impurities structurally similar to the product?
-
Answer: If distillation or chromatography alone is insufficient, a different technique may be needed.
-
Solution: Employ an orthogonal purification method. If you performed distillation, follow up with column chromatography. A highly effective strategy is to convert the partially purified oil into its HCl salt and perform a final purification by recrystallization.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
Experimental Protocols
Safety Precaution: this compound and its precursors (especially cyanide salts) are toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Aqueous Workup and Extraction
This protocol is the initial step to remove water-soluble salts and impurities from the crude reaction mixture.
-
Quenching & pH Adjustment: Cool the crude reaction mixture in an ice bath. Carefully adjust the pH of the aqueous solution to >9 using a saturated sodium carbonate (Na₂CO₃) solution or 1M sodium hydroxide (NaOH). This ensures the aminonitrile is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), using a volume approximately equal to the aqueous layer for each extraction.
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer once with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude aminonitrile as an oil.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying the crude oil, especially on smaller scales.
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent Preparation: Prepare an eluent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20-50% ethyl acetate in hexanes). To this mixture, add 0.5-1% triethylamine (Et₃N) to prevent product streaking.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the eluent.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound oil.
Protocol 3: Purification via HCl Salt Formation and Recrystallization
This is a highly effective method for achieving high purity.
-
Salt Formation:
-
Dissolve the crude aminonitrile oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring.
-
The hydrochloride salt should precipitate as a solid. Continue adding HCl until no further precipitation is observed.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid on the filter with a small amount of cold diethyl ether to remove soluble organic impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Select a suitable solvent system for recrystallization (e.g., ethanol/diethyl ether, isopropanol/hexanes). The ideal system is one where the salt is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolve the crude salt in a minimum amount of the boiling solvent (e.g., ethanol).
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If the solution is colored, you may add a small amount of activated charcoal and perform a hot gravity filtration.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure this compound hydrochloride.
-
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. 1-Amino-cyclopentane carbonitrile | 49830-37-7 | FA28801 [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Strecker Synthesis of 1-Aminocyclopentanecarbonitrile
Welcome to the technical support center for the synthesis of 1-Aminocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Strecker synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Strecker synthesis of this compound?
A1: The Strecker synthesis is a three-component reaction that produces an α-aminonitrile from a ketone, ammonia, and a cyanide source. In the case of this compound, cyclopentanone reacts with ammonia and a cyanide salt (like sodium or potassium cyanide) to form the desired product. This is subsequently hydrolyzed to produce the corresponding amino acid.[1][2]
Q2: What are the most critical parameters to control in this synthesis?
A2: The most critical parameters to control are temperature, pH, and the molar ratios of the reactants. Deviations in these parameters can significantly impact the reaction yield and the purity of the final product by promoting the formation of side products.
Q3: What are the common side reactions to be aware of?
A3: The primary side reaction is the formation of cyclopentanone cyanohydrin, which occurs when the cyanide ion attacks the carbonyl carbon of cyclopentanone before the imine is formed.[3] Another potential issue is the hydrolysis of the nitrile group of the product to form the corresponding amino acid, especially if the reaction is run for extended periods or at high temperatures in the presence of water.
Q4: What is a typical workup and purification procedure for this compound?
A4: A common workup procedure involves quenching the reaction with water and extracting the product with an organic solvent like dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, often as an oil. Purification can be achieved through vacuum distillation or column chromatography.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete imine formation: The reaction between cyclopentanone and ammonia is reversible. | Ensure an adequate excess of ammonia is used. Running the reaction under anhydrous or nearly anhydrous conditions can also favor imine formation. |
| Low reaction temperature: The reaction rate may be too slow at very low temperatures. | While initial mixing can be done at a lower temperature to control exotherms, the reaction often requires heating to proceed at a reasonable rate. A temperature of around 60°C has been shown to be effective. | |
| Incorrect pH: The pH of the reaction mixture is crucial. A slightly basic pH is generally optimal for the nucleophilic attack of the cyanide on the iminium ion. | Use a buffered solution or add a weak acid like ammonium chloride to maintain the pH in the optimal range (typically pH 8-10). | |
| Presence of a Significant Amount of Cyclopentanone Cyanohydrin | Premature addition of cyanide: If the cyanide is added before sufficient imine has formed, it will preferentially attack the cyclopentanone. | Add the cyanide source portion-wise or after allowing the cyclopentanone and ammonia to react for a period of time. |
| Reaction temperature too low during imine formation: Lower temperatures can slow down the formation of the imine more than the cyanohydrin formation. | Maintain an appropriate temperature to facilitate imine formation before and during cyanide addition. | |
| Product is an intractable oil or difficult to purify | Presence of unreacted starting materials and side products: Residual cyclopentanone, cyanide salts, and cyanohydrin can complicate purification. | Perform an aqueous workup to remove water-soluble impurities like cyanide salts. Unreacted cyclopentanone and cyanohydrin can often be removed by vacuum distillation. |
| Polymerization or decomposition: At excessively high temperatures or with prolonged reaction times, side reactions can lead to the formation of polymeric materials. | Carefully control the reaction temperature and monitor the reaction progress to avoid prolonged heating after completion. | |
| Formation of 1-Aminocyclopentanecarboxylic acid in the product | Hydrolysis of the nitrile group: The presence of excess water, especially at elevated temperatures and non-neutral pH, can lead to the hydrolysis of the aminonitrile. | Use a minimal amount of water necessary for the reaction and control the temperature. Work up the reaction promptly upon completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (20%)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
To this solution, add a mixture of 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
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Add a solution of 3 g of cyclopentanone in 3.8 ml of methanol to the reaction mixture.
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Stir the mixture vigorously for 1.5 hours at room temperature.
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Heat the reaction mixture to 60°C for 45 minutes.
-
After heating, stop the heat source and continue stirring for an additional 45 minutes as the mixture cools to 25°C.
-
Transfer the reaction mixture to a separatory funnel and extract several times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-aminocyclopentane carbonitrile as an oil.
Visualizing the Process
Strecker Synthesis Workflow
The following diagram illustrates the key stages in the Strecker synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
References
Common impurities and side products in 1-Aminocyclopentanecarbonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Aminocyclopentanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving cyclopentanone, a cyanide source (such as sodium cyanide or hydrogen cyanide), and an ammonia source (such as ammonia or ammonium chloride).[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials and reagents include:
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Cyclopentanone: The ketone substrate.
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): The source of the nitrile group.
-
Ammonium Chloride (NH₄Cl) and/or aqueous Ammonia (NH₃): The source of the amino group.
-
Solvents: Often a mixture of water and a miscible organic solvent like methanol is used.
Q3: What is the general reaction mechanism?
A3: The Strecker synthesis proceeds in two main stages within the same pot:
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Imine Formation: Cyclopentanone reacts with ammonia to form a cyclopentanimine intermediate. This reaction is often catalyzed by the acidic nature of ammonium chloride.
-
Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the final product, this compound.[1][2][4]
Troubleshooting Guide: Common Impurities and Side Products
A common challenge in the synthesis of this compound is the formation of impurities and side products that can complicate purification and affect the yield and quality of the final product. Below are some of the most frequently encountered issues and their solutions.
Issue 1: Presence of a High Molecular Weight Impurity (Dimer)
Question: My analysis shows a significant peak corresponding to a higher molecular weight species, which is difficult to remove by standard crystallization. What could this be and how can I avoid it?
Answer: This is likely a "dimer impurity" which has been noted to be problematic during the purification process. While the exact structure is not always definitively characterized in literature, a probable cause is the self-condensation of cyclopentanone under the reaction conditions.
Potential Impurity Profile:
| Impurity Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Formation Pathway |
| Cyclopentanone Aldol Adduct | 2-(1-hydroxycyclopentyl)cyclopentan-1-one | C₁₀H₁₆O₂ | 168.23 | Base or acid-catalyzed self-condensation of two cyclopentanone molecules. |
| Cyclopentanone Aldol Dehydration Product | 2-cyclopentylidenecyclopentan-1-one | C₁₀H₁₄O | 150.22 | Dehydration of the aldol adduct, which can be promoted by heat. |
| Unidentified Dimer Impurity | Not definitively characterized | - | - | Mentioned in patent literature as a persistent impurity, potentially arising from reactions involving the imine intermediate or the final product. |
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a lower reaction temperature, especially during the initial phase of the reaction, to minimize the rate of the aldol condensation side reaction.
-
Optimize Reagent Addition: Add the cyclopentanone slowly to the mixture of the cyanide and ammonia source. This keeps the concentration of free cyclopentanone low, favoring the Strecker reaction over self-condensation.
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pH Control: While the Strecker reaction can proceed under a range of pH conditions, excessively basic conditions can accelerate aldol condensation. Maintaining a near-neutral or slightly basic pH can help to mitigate this.
-
Purification: If the dimer forms, it may require chromatographic purification for removal due to similar solubility profiles with the desired product.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My reaction seems to be incomplete, with significant amounts of cyclopentanone remaining. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters.
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. A typical procedure involves stirring for a period at room temperature followed by gentle heating.
-
Stoichiometry of Reagents: Ensure that the cyanide and ammonia sources are used in a slight excess to drive the equilibrium towards product formation.
-
Efficient Mixing: Good agitation is crucial to ensure proper mixing of the multiphasic reaction mixture.
Issue 3: Formation of Cyclopentanone Cyanohydrin
Question: I am observing an impurity that I suspect is cyclopentanone cyanohydrin. How is this formed and how can I prevent it?
Answer: Cyclopentanone cyanohydrin is formed by the direct nucleophilic addition of cyanide to the carbonyl group of cyclopentanone.
Potential Impurity Profile:
| Impurity Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Formation Pathway |
| Cyclopentanone Cyanohydrin | 1-hydroxycyclopentanecarbonitrile | C₆H₉NO | 111.14 | Direct addition of cyanide to cyclopentanone, competing with imine formation.[1] |
Troubleshooting Steps:
-
Promote Imine Formation: The formation of the imine intermediate is key to the Strecker synthesis. Ensuring an adequate concentration of ammonia and a suitable pH (slightly acidic to neutral to favor protonation of the carbonyl) can favor imine formation over cyanohydrin formation. The presence of ammonium chloride helps in this regard.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Cyclopentanone
-
Sodium Cyanide
-
Ammonium Chloride
-
Aqueous Ammonia (e.g., 28-30%)
-
Methanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide in water.
-
To this solution, add a solution of ammonium chloride in water, followed by aqueous ammonia.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of cyclopentanone in methanol to the reaction mixture while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Gently heat the reaction mixture for a short period (e.g., 45-60 minutes at 40-50°C) to ensure completion.
-
Cool the mixture to room temperature and extract the product with dichloromethane multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude this compound as an oil.
Visualizations
Logical Relationship of Product and Impurity Formation
Caption: Reaction pathways in the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
References
Stability and degradation pathways of 1-Aminocyclopentanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 1-Aminocyclopentanecarbonitrile. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a molecule containing both an amino and a nitrile group on a quaternary carbon, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Exposure to high temperatures may lead to thermal decomposition, and strong oxidizing agents can also degrade the molecule. Recommended storage conditions are refrigeration at 2-8°C, sealed from moisture.[1]
Q2: What is the most likely degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway in aqueous solutions is the hydrolysis of the nitrile group to form 1-aminocyclopentanecarboxylic acid. This reaction can be catalyzed by either acid or base. The hydrolysis proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][3][4][5]
Q3: Are there other potential degradation pathways besides hydrolysis?
A3: Yes, other potential degradation pathways include:
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Oxidation: The amino group is susceptible to oxidation, which could lead to various oxidation products.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition, potentially leading to the elimination of hydrogen cyanide or other fragmentation products.[6] Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[6]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for monitoring the stability of this compound.[7][8][9] This method should be capable of separating the parent compound from its potential degradation products. Coupling HPLC with a mass spectrometry (MS) detector can aid in the identification and characterization of unknown degradants.[10]
Troubleshooting Guides
Issue 1: Unexpected peaks appearing in the HPLC chromatogram during a stability study.
-
Possible Cause: This is a strong indication that this compound is degrading under the experimental conditions.
-
Troubleshooting Steps:
-
Identify the Degradant: If using a mass spectrometer, analyze the mass of the new peak to propose a structure. A likely degradant is 1-aminocyclopentanecarboxylic acid, which would have a different retention time.
-
Review Study Conditions: Correlate the appearance and size of the degradation peak with the specific stress condition being applied (e.g., acidic pH, high temperature). This will help in identifying the cause of degradation.
-
Method Validation: Ensure your analytical method is truly stability-indicating by performing forced degradation studies to confirm that all major degradation products are well-separated from the main peak.[10][11]
-
Issue 2: Loss of this compound assay value with no corresponding major degradation peak.
-
Possible Cause: This could be due to the formation of multiple minor degradation products that are below the limit of quantification, the formation of non-UV active or volatile degradation products, or adsorption of the compound to the container surface.
-
Troubleshooting Steps:
-
Mass Balance Analysis: Calculate the mass balance by summing the assay value of the parent compound and the amounts of all known impurities and degradants. A significant deviation from 100% suggests the presence of undetected species.
-
Use of a Universal Detector: Employ a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector to identify non-chromophoric degradation products.
-
Headspace GC-MS: If volatile degradants like hydrogen cyanide are suspected (especially under thermal stress), analyze the headspace of the sample vial using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Major Degradation Product(s) |
| Acidic/Basic | Hydrolysis | 1-Aminocyclopentanecarboxylic acid |
| Oxidative | Oxidation | Various oxidized species |
| Thermal | Decomposition | Hydrogen cyanide, other fragments |
| Photolytic | Photodegradation | Various photoproducts |
Table 2: Example Stability Data of this compound under Forced Degradation Conditions (Illustrative)
| Stress Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Major Degradant Peak Area (%) (Illustrative) |
| 0.1 M HCl | 24 hours | 60 | 15 | 14 (1-Aminocyclopentanecarboxylic acid) |
| 0.1 M NaOH | 24 hours | 60 | 12 | 11 (1-Aminocyclopentanecarboxylic acid) |
| 3% H₂O₂ | 24 hours | 25 | 8 | 7 (Oxidized Product A) |
| Heat (Solid) | 48 hours | 80 | 5 | 4 (Thermal Product B) |
| Light (ICH Q1B) | 1.2 million lux hours | 25 | 3 | 2 (Photoproduct C) |
Note: The data in this table is for illustrative purposes only and is intended to show expected trends. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.[12][13][14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Store a solution of the compound (1 mg/mL) at 80°C for 48 hours.
-
Analyze the samples at specified time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]
-
Analyze the samples after the exposure period, along with a dark control sample.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and MS detection.
Mandatory Visualization
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. q1scientific.com [q1scientific.com]
Safe handling and storage procedures for 1-Aminocyclopentanecarbonitrile
This guide provides essential safety information, handling procedures, and storage protocols for 1-Aminocyclopentanecarbonitrile. Please consult this resource to ensure the safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance. The primary hazards include:
-
Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: It can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To minimize exposure, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles are required.[3]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3]
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn.[3]
-
Respiratory Protection: Handling should be done in a chemical fume hood.[3] If not possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and safety of the compound. It should be stored at 2-8°C in a refrigerator.[5] The container should be kept tightly closed in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as oxidizing agents.[1][3]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical in case of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[3][6]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes.[3][6]
In all cases of exposure, seek immediate medical attention.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Material has changed color or consistency. | Improper storage (exposure to moisture or air). | Do not use the material. Dispose of it according to your institution's hazardous waste disposal guidelines. Review storage procedures to prevent future occurrences. |
| Experiencing respiratory irritation during handling. | Inadequate ventilation or improper use of respiratory protection. | Immediately move to an area with fresh air. Ensure all future handling is performed in a certified chemical fume hood. If a fume hood is unavailable, use an appropriate, approved respirator. |
| Skin irritation after handling. | Accidental skin contact due to improper glove use or a spill. | Follow the first-aid procedures for skin contact. Review and reinforce proper gloving techniques and spill cleanup procedures with all lab personnel. |
Safety Data Summary
| Parameter | Information |
| GHS Pictogram | GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P330, P361, P362+P364, P403+P233, P405, P501[1] |
| Incompatible Materials | Oxidizing agents[3] |
| Hazardous Decomposition Products | Carbon monoxide, nitrogen oxides[3][6] |
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Technical Support Center: 1-Aminocyclopentanecarbonitrile Waste Disposal and Environmental Safety
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling, waste disposal, and environmental safety of 1-aminocyclopentanecarbonitrile. The following information is intended for use by qualified professionals in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The primary concern with aminonitriles is their potential to release hydrogen cyanide (HCN), a highly toxic gas.[2][3] This can occur through metabolic processes within the body or via thermal decomposition.[2][3]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Recommended PPE includes:
-
Gloves: Chemical-resistant gloves are essential. While specific data for this compound is limited, nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact or handling of larger quantities, butyl rubber gloves are recommended due to their high resistance to a wide array of chemicals, including many organic compounds.[4][5][6][7] Always inspect gloves before use and change them immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to protect street clothing and skin.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Q4: How should I store this compound?
A4: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It should be stored separately from oxidizing agents and strong acids.
Q5: What are the proper disposal methods for this compound waste?
A5: this compound and its contaminated materials should be disposed of as hazardous waste.[1] Do not dispose of it down the drain or in regular trash. All waste must be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste disposal company. In-lab treatment methods like hydrolysis can be employed to degrade the nitrile group, but this should only be performed by trained personnel following a validated protocol.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and disposal of this compound.
| Problem | Possible Cause | Solution |
| Incomplete hydrolysis of waste | Reaction time is too short. | Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). |
| Temperature is too low. | Gradually increase the reaction temperature while monitoring for any uncontrolled exothermic reactions. | |
| Insufficient concentration of acid or base. | Slowly add more acid or base, ensuring the reaction remains controlled. | |
| Uncontrolled exothermic reaction during hydrolysis | The concentration of the nitrile waste is too high. | Dilute the waste stream with an appropriate solvent before adding the hydrolyzing agent. |
| The hydrolyzing agent was added too quickly. | Add the acid or base dropwise while continuously stirring and cooling the reaction vessel in an ice bath. | |
| Formation of a precipitate during alkaline hydrolysis | The carboxylate salt of the hydrolyzed product may be insoluble. | Add water to dissolve the salt before proceeding with the workup. |
| Ammonia gas evolution during alkaline hydrolysis | This is an expected byproduct of the reaction.[8] | Ensure the procedure is performed in a well-ventilated fume hood to prevent inhalation of ammonia gas. |
| Skin irritation despite wearing gloves | The glove material is not resistant to this compound. | Switch to a more resistant glove material, such as butyl rubber, for prolonged or direct contact.[6][7] |
| The glove has been punctured or has exceeded its breakthrough time. | Immediately remove and discard the contaminated gloves. Wash hands thoroughly. Always inspect gloves for damage before use and be aware of their breakthrough time for the chemicals being handled. |
Section 3: Quantitative Data Summary
| Parameter | Compound | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | Aminoacetonitrile | 617 mg/kg | Mouse | [2] |
| Acute Inhalation Toxicity (LC50) | Acetonitrile | 6.022 mg/L (4 h) | Mouse | [2] |
| Acute Dermal Toxicity (LD50) | N-BOC-2-Aminoacetonitrile | Not Available | - | [3] |
| Aquatic Toxicity (EC50) | General Nitriles | Varies widely | Daphnia magna | [9] |
Note: The absence of specific data highlights the need for cautious handling and disposal of this compound, assuming a high level of toxicity.
Section 4: Experimental Protocols
The following are general protocols for the hydrolysis of nitrile-containing waste in a laboratory setting. These should be adapted and validated for this compound on a small scale before being implemented for larger quantities of waste. All procedures must be performed in a chemical fume hood with appropriate PPE.
Protocol 1: Alkaline Hydrolysis of this compound Waste
Objective: To hydrolyze the nitrile group to a carboxylate, which is generally less toxic and more water-soluble.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Place the this compound waste solution in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the sodium hydroxide solution to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C).
-
Maintain the reflux for a period determined by small-scale validation experiments (typically several hours) until the hydrolysis is complete. Monitor the reaction by a suitable analytical method if possible.
-
Cool the reaction mixture to room temperature.
-
The resulting solution will contain the sodium salt of 1-aminocyclopentane-1-carboxylic acid and ammonia.[8] This solution should be neutralized with a suitable acid (e.g., hydrochloric acid) before disposal as aqueous hazardous waste.
Protocol 2: Acidic Hydrolysis of this compound Waste
Objective: To hydrolyze the nitrile group to a carboxylic acid.
Materials:
-
This compound waste solution
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (e.g., 6M)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
Place the this compound waste solution in a round-bottom flask with a magnetic stir bar.
-
Slowly and carefully add the acid solution to the flask while stirring in an ice bath.
-
After the initial exotherm subsides, attach a reflux condenser and heat the mixture to reflux.
-
Continue refluxing until the hydrolysis is complete, as determined by prior small-scale tests.
-
Cool the reaction mixture to room temperature.
-
The resulting solution will contain 1-aminocyclopentane-1-carboxylic acid and the corresponding ammonium salt.[10] Neutralize the solution with a base (e.g., sodium hydroxide) before disposing of it as aqueous hazardous waste.
Section 5: Visualizations
Caption: Decision tree for the disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. gloves.com [gloves.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. gloves-online.com [gloves-online.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ENVIRONMENTAL [oasis-lmc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in 1-Aminocyclopentanecarbonitrile synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-Aminocyclopentanecarbonitrile. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method for synthesizing this compound is the Strecker synthesis.[1] This reaction involves treating a ketone (in this case, cyclopentanone) with ammonia and a cyanide source.[1]
Q2: What are the key starting materials for this synthesis? A2: The core reactants are cyclopentanone, a source of ammonia (such as aqueous ammonia or an ammonium salt like ammonium chloride), and a cyanide salt (typically sodium cyanide or potassium cyanide).[2][3]
Q3: What is the general mechanism of the Strecker synthesis? A3: The reaction proceeds in two main stages. First, cyclopentanone reacts with ammonia to form a cyclopentanimine intermediate through nucleophilic addition followed by dehydration.[4][5] In the second stage, a cyanide ion performs a nucleophilic attack on the imine carbon to form the final α-aminonitrile product.[1][5]
Q4: What are the most critical parameters influencing the reaction yield? A4: Several factors can significantly impact the yield:
-
Purity of Starting Materials: Impurities in the reactants, especially the sensitivity of cyanide salts to moisture, can lead to side reactions.[6]
-
Reaction Temperature: Temperature control is crucial to prevent the decomposition of reactants and minimize byproduct formation.[6] Heating may be required to drive the reaction to completion.[2]
-
pH Control: The pH of the reaction mixture should be weakly acidic to facilitate the protonation of the carbonyl group, activating it for the initial attack by ammonia.[5]
-
Stoichiometry: Precise measurement of reactants is essential for optimal conversion.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low to No Formation of the Desired Product
Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and solutions?
| Possible Cause | Recommended Solution |
| Degraded or Impure Starting Materials | Verify the purity of cyclopentanone and the ammonium salt. Use freshly opened and properly stored cyanide salts, as they are sensitive to moisture.[6] |
| Incorrect Reaction Conditions | Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Ensure the temperature is appropriate; some protocols require heating to around 60°C to drive the reaction forward.[2][6] |
| Inefficient Imine Formation | The formation of the imine from cyclopentanone and ammonia is a reversible equilibrium. Consider adding a dehydrating agent to remove the water formed during this step, which will shift the equilibrium towards the imine product.[5] |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents where applicable. Water can interfere with the formation of the imine intermediate.[6][7] |
Problem: Significant Formation of Byproducts
Q: My final product is impure, with significant byproducts detected. How can I minimize their formation?
| Possible Cause | Recommended Solution |
| Hydrolysis of Nitrile | The aminonitrile product can hydrolyze to the corresponding amino acid under strongly acidic or basic conditions, especially during workup.[5] Maintain a neutral or weakly basic pH during extraction and purification steps. |
| Polymerization Side Reactions | Ketones can be susceptible to self-condensation or polymerization, especially at elevated temperatures.[6] Add reagents slowly and maintain careful temperature control throughout the reaction. |
Problem: Difficulties During Product Isolation and Purification
Q: I'm struggling with the workup and purification of the final product. What can I do?
| Possible Cause | Recommended Solution |
| Product is an Oil | This compound is often isolated as an oil, which can make handling challenging.[2] Ensure complete extraction from the aqueous layer using a suitable organic solvent like dichloromethane. Dry the combined organic layers thoroughly (e.g., over sodium sulfate) before concentrating under reduced pressure.[2] |
| Emulsion Formation During Extraction | Emulsions can form at the aqueous-organic interface, trapping the product and complicating phase separation. To break up emulsions, wash the combined organic layers with a saturated sodium chloride solution (brine).[7] |
Data Presentation
The following table summarizes representative reaction conditions and yields for the Strecker synthesis of this compound based on a literature procedure.[2]
| Reactant | Moles | Molar Mass ( g/mol ) | Amount Used | Solvent/Medium | Yield (Crude Oil) | Percent Yield (%) |
| Cyclopentanone | 0.0357 | 84.13 | 3.0 g | Methanol | 4.0 g | ~102%* |
| Sodium Cyanide | 0.0402 | 49.01 | 1.97 g | Water | ||
| Ammonium Chloride | 0.0436 | 53.49 | 2.33 g | Water |
*Note: The reported yield of over 100% suggests that the crude oily product likely contains residual solvent or minor impurities.
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound
This protocol is adapted from patent literature and outlines a standard procedure for the synthesis.[2]
Materials:
-
Cyclopentanone (3.0 g)
-
Sodium Cyanide (1.97 g)
-
Ammonium Chloride (2.33 g)
-
20% Aqueous Ammonia (3.5 mL)
-
Methanol (3.8 mL)
-
Water
-
Dichloromethane
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 mL of water.
-
Add a solution containing 2.33 g of ammonium chloride in 5.9 mL of water, followed by 3.5 mL of 20% aqueous ammonia.
-
To this mixture, add a solution of 3.0 g of cyclopentanone in 3.8 mL of methanol.
-
Stir the resulting mixture vigorously for 1.5 hours at room temperature.
-
Heat the reaction mixture to 60°C and maintain this temperature for 45 minutes.
-
Stop heating and continue stirring for an additional 45 minutes as the mixture cools.
-
Cool the mixture to 25°C.
-
Transfer the mixture to a separatory funnel and extract several times with dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.[2]
Visualizations
The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common synthesis issues.
Caption: Strecker synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reelmind.ai [reelmind.ai]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Aminocyclopentanecarbonitrile by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Aminocyclopentanecarbonitrile using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound by column chromatography?
A1: this compound is a basic compound due to its primary amine group. This can lead to several challenges during purification on standard silica gel, which is acidic. Common issues include strong adsorption to the stationary phase, resulting in poor recovery and significant peak tailing. The compound may also be sensitive to the acidic nature of silica gel, potentially leading to degradation.[1][2]
Q2: What type of stationary phase is recommended for the purification of this compound?
A2: While standard silica gel can be used, it often requires modification to achieve good results. To mitigate the issues caused by the basicity of the analyte, the following stationary phases are recommended:
-
Deactivated Silica Gel: The acidity of silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.[2]
-
Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with an amine functionality can significantly improve the purification of basic compounds by reducing unwanted interactions.
-
Neutral Alumina: Alumina, being less acidic than silica, can be a suitable alternative for the purification of basic compounds.
Q3: What mobile phase (eluent) systems are suitable for the column chromatography of this compound?
A3: The choice of mobile phase is crucial for successful separation. A typical approach involves a mixture of a non-polar solvent and a more polar solvent. For this compound, a good starting point would be a mixture of hexane or dichloromethane with ethyl acetate or diethyl ether.[3] To improve peak shape and reduce tailing on standard silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase.[2]
Q4: How can I monitor the separation during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of the column.[4] Small aliquots of the collected fractions are spotted on a TLC plate and developed in the same solvent system used for the column. The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with a suitable reagent such as ninhydrin (for primary amines) or potassium permanganate.
Q5: What are some potential impurities that might be present with this compound?
A5: Impurities can originate from starting materials, by-products, or degradation products.[5] In the synthesis of this compound, which can be prepared from cyclopentanone, sodium cyanide, and ammonium chloride, potential impurities could include unreacted cyclopentanone or the corresponding cyanohydrin intermediate.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough. The compound is too strongly adsorbed to the acidic silica gel. The compound may have decomposed on the column. | Gradually increase the polarity of the mobile phase.[1] Add a basic modifier like triethylamine (0.1-1%) to the eluent.[2] Use a less acidic stationary phase like deactivated silica gel or neutral alumina. Test the stability of your compound on a small amount of silica gel before running a large-scale column.[1] |
| Significant peak tailing | Strong interaction between the basic amine group and acidic silanol groups on the silica surface.[8] The column is overloaded. | Add triethylamine (0.1-1%) to your mobile phase to compete for the acidic sites on the silica gel. Use an amine-functionalized silica column.[2] Reduce the amount of sample loaded onto the column. |
| Poor separation of compound from impurities | The mobile phase polarity is not optimized. The column was not packed properly, leading to channeling. The sample was loaded improperly. | Optimize the solvent system using TLC to achieve a clear separation between your compound and impurities. Ensure the column is packed uniformly without any cracks or air bubbles.[2] Load the sample dissolved in a minimal amount of solvent to ensure a narrow starting band.[4] Consider using a dry loading technique if the sample has poor solubility in the mobile phase.[4] |
| Low recovery of the compound | The compound is irreversibly adsorbed to the silica gel. The compound may have degraded on the column. | Use a deactivated or amine-functionalized stationary phase. Add a basic modifier to the eluent. Ensure the compound is stable to silica gel before purification.[1] |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Start with a less polar solvent system. Develop a gradient elution method starting with a low polarity mobile phase. |
Experimental Protocols
Protocol 1: Column Chromatography on Standard Silica Gel with a Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate, dichloromethane:methanol) with and without the addition of ~0.5% triethylamine.
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude sample by weight).
-
Prepare a slurry of silica gel in the chosen mobile phase (including triethylamine).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.[2]
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica column.[4]
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the prepared column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Silica Gel to Sample Ratio | 30:1 to 50:1 (by weight) | A higher ratio generally provides better separation.[2] |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (v/v) | Helps to reduce peak tailing for basic compounds.[2] |
| Target Rf Value on TLC | 0.2 - 0.3 | Provides a good starting point for column separation. |
| Sample Loading Volume | Minimal | A concentrated sample leads to a narrower band and better separation.[4] |
Visualizations
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. waters.com [waters.com]
Technical Support Center: Recrystallization of 1-Aminocyclopentanecarbonitrile Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 1-Aminocyclopentanecarbonitrile hydrochloride. This document offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to facilitate the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound hydrochloride?
A1: The ideal solvent is one in which this compound hydrochloride is highly soluble at elevated temperatures and poorly soluble at lower temperatures. While a specific solvent for this exact compound is not widely published, for amine hydrochlorides, polar solvents are generally a good starting point. A mixed solvent system, such as ethanol-water or isopropanol-water, is often effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the solid.[1] Adding too much solvent will result in a low or no yield of crystals upon cooling.[2] Conversely, not adding enough solvent will lead to incomplete dissolution of the compound. A good practice is to start with a small amount of solvent, heat the mixture to the solvent's boiling point, and then continue to add small portions of hot solvent until the solid just dissolves.
Q3: My solution is colored. How can I remove colored impurities?
A3: If your solution has a colored tint, this may indicate the presence of impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[3] However, be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q4: How long should the crystallization process take?
A4: An ideal recrystallization involves the slow formation of crystals.[4] After dissolving the solid in hot solvent, the solution should be allowed to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[1] Once at room temperature, cooling the flask in an ice bath can help to maximize the yield of crystals. The entire process, from cooling to complete crystal formation, can take anywhere from 30 minutes to several hours.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound hydrochloride and provides step-by-step solutions.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue with amines and their salts.[5]
-
Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the solute. It can also be caused by a high concentration of impurities.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Problem 2: No crystals form, even after the solution has cooled.
This is a common indication that the solution is not supersaturated.
-
Cause: Too much solvent may have been added, or the compound has a high solubility in the solvent even at low temperatures.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[3] The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a pure crystal of this compound hydrochloride, add a tiny amount to the solution to act as a "seed" for crystal growth.
-
-
Reduce the solvent volume: If induction techniques fail, gently heat the solution to evaporate some of the solvent. Then, allow the more concentrated solution to cool again.
-
Problem 3: The crystal yield is very low.
A low yield can be frustrating and is often due to procedural issues.
-
Cause:
-
Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
The crystals were filtered before crystallization was complete.
-
The crystals were washed with a solvent that was not cold, leading to redissolving of the product.
-
-
Solution:
-
Before filtering, ensure the solution has been adequately cooled in an ice bath to maximize precipitation.
-
If you suspect too much solvent was used, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.
-
Experimental Protocol: Recrystallization of this compound Hydrochloride
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., isopropanol, ethanol, water, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating to determine a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent/System | Rationale |
| Isopropanol/Water | Amine hydrochlorides often have good solubility in hot alcohols and lower solubility upon the addition of water as an anti-solvent. |
| Ethanol/Water | Similar to isopropanol/water, this is a common and effective solvent system for polar organic salts. |
| Methanol | Due to its high polarity, methanol can be a good solvent, but the high solubility of the compound at low temperatures might lead to lower yields. |
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Validation of 1-Aminocyclopentanecarbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1-Aminocyclopentanecarbonitrile is a critical step for the synthesis of active pharmaceutical ingredients (APIs). The choice of an analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, laboratory capabilities, and the intended purpose of the analysis (e.g., routine quality control, stability testing, or reference standard characterization).
This guide provides a comparative overview of two primary chromatographic techniques for the purity validation of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a small, polar molecule, this compound presents unique analytical challenges that are addressed differently by these two methods.
Methodology Comparison: GC vs. HPLC
Gas chromatography is a powerful technique for volatile and semi-volatile compounds. However, the direct analysis of polar compounds with active hydrogens, such as primary amines, can be challenging due to poor peak shape and potential adsorption onto the column.[1][2] To overcome these issues, derivatization is often employed to convert the polar amine into a less polar, more volatile derivative.[1][3]
High-Performance Liquid Chromatography is highly versatile and well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. For small polar analytes like this compound, which show poor retention on traditional reversed-phase columns, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective.[4][5] HILIC allows for the direct analysis of the compound without the need for derivatization.[6]
The following diagram illustrates a general workflow for selecting an appropriate analytical method for purity assessment.
Data Presentation: Performance Comparison
The table below summarizes the typical performance characteristics of a validated Gas Chromatography (with derivatization) and a High-Performance Liquid Chromatography (HILIC) method for the purity analysis of this compound. These values are representative and based on typical method validation results for similar analytes, following ICH Q2(R2) guidelines.
| Validation Parameter | Gas Chromatography (GC) with FID | High-Performance Liquid Chromatography (HPLC) with ELSD/CAD |
| Specificity | High (good separation of derivatized analyte from impurities) | High (good separation of analyte from polar and non-polar impurities) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 0.05% - 150% of nominal concentration | 0.05% - 150% of nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 0.8% |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.2% |
| LOD (Limit of Detection) | ~0.01% | ~0.01% |
| LOQ (Limit of Quantitation) | ~0.05% | ~0.05% |
| Robustness | Tolerant to minor changes in temperature ramp and flow rate | Tolerant to minor changes in mobile phase composition and pH |
| Sample Throughput | Lower (due to derivatization step) | Higher (direct injection) |
Experimental Protocols
Detailed methodologies for both a proposed GC and HPLC method are provided below.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method involves the silylation of this compound to increase its volatility and improve chromatographic performance.
a. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Detector Temperature: 300°C.
b. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with pyridine.
-
Sample Preparation: Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with pyridine.
-
Derivatization: Transfer 1.0 mL of the standard or sample solution into a clean, dry autosampler vial. Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.
The following diagram outlines the workflow for this GC-based purity validation.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This HILIC method is suitable for the direct analysis of the polar this compound without derivatization. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used as the analyte lacks a strong UV chromophore.
a. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Charged Aerosol Detector (CAD), e.g., Thermo Scientific Vanquish.
-
Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.
-
Gradient Program: 0-1 min (100% A), 1-8 min (linear gradient to 50% B), 8-10 min (hold at 50% B), 10.1-12 min (return to 100% A and equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
b. Sample Preparation:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 90:10 (v/v) mixture of acetonitrile and water.
-
Filter the solutions through a 0.22 µm PTFE syringe filter before injection if necessary.
Conclusion
Both Gas Chromatography (with derivatization) and High-Performance Liquid Chromatography (using HILIC) are viable and robust techniques for determining the purity of this compound.
-
The GC method is highly specific and leverages the high efficiency of capillary GC columns. Its main drawback is the need for a derivatization step, which adds to sample preparation time and can introduce variability.
-
The HPLC-HILIC method offers the significant advantage of direct analysis, simplifying the workflow and increasing sample throughput. It is an excellent choice for a routine quality control environment. The primary consideration is the requirement for a universal detector like CAD or ELSD, as the analyte is not UV-active.
The selection between these two methods should be based on the specific needs of the laboratory, considering factors such as available instrumentation, desired sample throughput, and the complexity of potential impurity profiles. In a comprehensive drug development setting, these methods can be used orthogonally to provide a high degree of confidence in the purity assessment of this compound.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 6. jocpr.com [jocpr.com]
Unraveling the Biological Potential of Cycloalkyl-Thiohydantoin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of thiohydantoin derivatives featuring varied cycloalkyl groups. It offers a synthesis of current experimental data on their anticancer and antimicrobial properties, detailed experimental protocols, and a visual representation of the key signaling pathway involved in their anticancer mechanism.
Thiohydantoin derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of cycloalkyl moieties onto the thiohydantoin scaffold has been a key strategy in the development of novel therapeutic agents. This guide delves into the structure-activity relationships of these derivatives, with a particular focus on how the size and nature of the cycloalkyl ring influence their biological efficacy.
Anticancer Activity: Targeting the Androgen Receptor
Thiohydantoin derivatives with cycloalkyl groups have shown particular promise as antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer. The size of the cycloalkyl substituent plays a crucial role in determining the antagonist activity.
A notable study on thiohydantoin analogues as androgen receptor antagonists for castration-resistant prostate cancer revealed that derivatives with smaller cycloalkyl rings, specifically cyclobutyl and cyclopentyl groups, exhibited good activity.[1] In contrast, compounds with larger 6-, 7-, and 8-membered rings were found to be slightly less active.
The data in the table below is derived from a study on androgen receptor antagonists. The activity of the cycloalkyl derivatives was compared to a dimethyl analogue.
| Compound ID | Cycloalkyl Group | Cell Line | Assay | Activity Metric | Value (nM) | Reference |
| 38 | Cyclobutyl | LAPC4/AR Xenograft | Inhibition of PSA Secretion | IC50 | 124 | [1] |
| 39 | Cyclopentyl | LNCaP | Relative PSA Expression | - | Good activity, comparable to dimethyl analogue | [1] |
| 40-42 | 6, 7, 8-membered rings | LNCaP | Relative PSA Expression | - | Slightly less active than smaller rings | [1] |
Caption: Comparative anticancer activity of thiohydantoin derivatives with varied cycloalkyl groups.
Androgen Receptor Signaling Pathway
The anticancer activity of these thiohydantoin derivatives in prostate cancer is primarily attributed to their ability to antagonize the androgen receptor. The following diagram illustrates the canonical androgen receptor signaling pathway, which these compounds inhibit.
Caption: Androgen Receptor Signaling Pathway Inhibition by Thiohydantoin Derivatives.
Antimicrobial Activity
While the anticancer properties of cycloalkyl-thiohydantoin derivatives are relatively well-documented, their potential as antimicrobial agents is an emerging area of interest. Research has shown that the thiohydantoin scaffold can be modified to exhibit antibacterial and antifungal activities. However, specific structure-activity relationship studies focusing on the systematic variation of cycloalkyl groups and their impact on antimicrobial potency are not yet extensively available in the reviewed literature. Further research is needed to elucidate the direct correlation between the cycloalkyl moiety and the Minimum Inhibitory Concentration (MIC) values against various microbial strains.
Experimental Protocols
For researchers looking to validate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of thiohydantoin derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., LNCaP for prostate cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thiohydantoin derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiohydantoin derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Objective: To determine the MIC of thiohydantoin derivatives against bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Thiohydantoin derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the thiohydantoin derivatives in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized and diluted inoculum to each well containing the antimicrobial dilutions. This will bring the final volume to 200 µL and the final inoculum concentration to 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and biological evaluation of cycloalkyl-thiohydantoin derivatives.
Caption: General workflow for the synthesis and biological evaluation of thiohydantoin derivatives.
References
A Comparative Guide to the Strecker Synthesis of Aminonitriles: 1-Aminocyclopentanecarbonitrile vs. Other Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
The Strecker synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and efficient method for the preparation of α-aminonitriles, crucial intermediates in the synthesis of amino acids and various pharmaceuticals. This guide provides an objective comparison of the performance of 1-aminocyclopentanecarbonitrile, derived from cyclopentanone, with other aminonitriles synthesized from cyclic and acyclic ketones in Strecker reactions. The information presented is supported by experimental data to aid researchers in selecting the optimal substrates for their synthetic needs.
Performance Comparison in Strecker Reactions
The reactivity of the parent ketone is a critical factor influencing the yield of the corresponding α-aminonitrile in a Strecker reaction. Generally, cyclic ketones exhibit higher reactivity and afford better yields compared to their acyclic counterparts. This is often attributed to the inherent ring strain and conformational effects that can favor the formation of the intermediate imine and the subsequent nucleophilic attack by the cyanide ion.
A comparative study conducted by Baeza, Nájera, and Sansano provides valuable quantitative data on the solvent-free Strecker reaction of various ketones with morpholine and trimethylsilyl cyanide (TMSCN). The results, summarized in the table below, clearly illustrate the superior performance of cyclic ketones, particularly cyclopentanone, in this transformation.
| Ketone | Product (Aminonitrile) | Reaction Time (h) | Yield (%) |
| Cyclopentanone | 1-(Morpholin-4-yl)cyclopentanecarbonitrile | 0.5 | 98 |
| Cyclohexanone | 1-(Morpholin-4-yl)cyclohexanecarbonitrile | 0.5 | 99 |
| Acetone | 2-Methyl-2-(morpholin-4-yl)propanenitrile | 24 | 30 |
| 3-Pentanone | 2-Ethyl-2-(morpholin-4-yl)butanenitrile | 24 | 45 |
Data sourced from Baeza, A.; Nájera, C.; Sansano, J. M. Synthesis 2007 , 1230-1234.[1][2]
As the data indicates, both cyclopentanone and cyclohexanone react rapidly and provide excellent yields of the corresponding α-aminonitriles (98% and 99%, respectively) within a short reaction time of 30 minutes. In stark contrast, the acyclic ketones, acetone and 3-pentanone, require a significantly longer reaction time of 24 hours and deliver considerably lower yields (30% and 45%, respectively). This highlights the advantageous nature of using cyclic ketones, such as cyclopentanone, as substrates in Strecker reactions for the efficient synthesis of α-aminonitriles.
Experimental Protocols
The following is a detailed methodology for the solvent-free Strecker reaction as described by Baeza, Nájera, and Sansano.
General Procedure for the Solvent-Free Synthesis of α-Aminonitriles:
A mixture of the corresponding ketone (1.0 mmol) and morpholine (1.0 mmol) was stirred at room temperature. To this mixture, trimethylsilyl cyanide (TMSCN, 1.1 mmol) was added, and the resulting mixture was stirred at room temperature for the time specified in the table above. Upon completion of the reaction (monitored by TLC), the crude product was purified by flash chromatography (silica gel, hexane-EtOAc) to afford the pure α-aminonitrile.
Visualizing the Strecker Synthesis
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the general workflow of the Strecker reaction and the logical relationship of substrate reactivity.
Caption: General workflow of the three-component Strecker synthesis.
References
Spectroscopic Confirmation of 1-Aminocyclopentanecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-aminocyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By examining its spectral characteristics alongside those of structurally similar molecules, this document aims to provide a robust framework for the unequivocal confirmation of its chemical structure. The data presented is supported by detailed experimental protocols for replication and verification.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Below is a comparative summary of the key spectroscopic data for this compound and two alternative compounds: 1-aminocyclohexanecarbonitrile and cyclopentanecarbonitrile. This comparison highlights the unique spectral features arising from the distinct structural motifs of each molecule.
Table 1: Infrared (FT-IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3350 (br), ~3250 (br) | N-H stretch (primary amine) |
| ~2950, ~2870 | C-H stretch (aliphatic) | |
| ~2240 (w) | C≡N stretch (nitrile) | |
| ~1600 (m) | N-H bend (scissoring) | |
| 1-Aminocyclohexanecarbonitrile | ~3360 (br), ~3280 (br) | N-H stretch (primary amine) |
| ~2940, ~2860 | C-H stretch (aliphatic) | |
| ~2230 (w) | C≡N stretch (nitrile) | |
| ~1590 (m) | N-H bend (scissoring) | |
| Cyclopentanecarbonitrile | ~2960, ~2870 | C-H stretch (aliphatic) |
| ~2245 (s) | C≡N stretch (nitrile) |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~1.6-2.0 | m | 8H | Cyclopentyl CH₂ |
| ~2.1 (br s) | s | 2H | NH₂ | |
| 1-Aminocyclohexanecarbonitrile | ~1.2-1.8 | m | 10H | Cyclohexyl CH₂ |
| ~1.9 (br s) | s | 2H | NH₂ | |
| Cyclopentanecarbonitrile | ~1.6-1.8 | m | 4H | Cyclopentyl CH₂ (β) |
| ~1.9-2.1 | m | 4H | Cyclopentyl CH₂ (α) | |
| ~3.0 | p | 1H | CH-CN |
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~24.0 | Cyclopentyl CH₂ |
| ~41.0 | Cyclopentyl CH₂ | |
| ~55.0 | C-NH₂ | |
| ~125.0 | C≡N | |
| 1-Aminocyclohexanecarbonitrile | ~23.0, ~25.0, ~35.0 | Cyclohexyl CH₂ |
| ~52.0 | C-NH₂ | |
| ~123.0 | C≡N | |
| Cyclopentanecarbonitrile | ~26.0 | Cyclopentyl CH₂ |
| ~32.0 | Cyclopentyl CH₂ | |
| ~35.0 | CH-CN | |
| ~124.0 | C≡N |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the empty sample compartment (or the KBr plates/pellet) is recorded.
-
Data Acquisition: The prepared sample is placed in the spectrometer's sample holder. The infrared spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
-
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to remove C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated relative to the internal standard.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound's structure.
A Comparative Guide to the Purity Assessment of 1-Aminocyclopentanecarbonitrile by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-Aminocyclopentanecarbonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents comparative data in a structured format, and utilizes diagrams to illustrate workflows and logical relationships, thereby offering an objective evaluation of each technique's performance.
Introduction to the Analytical Challenge
This compound is a small, polar molecule that lacks a significant UV-absorbing chromophore. This presents a challenge for direct analysis by HPLC with conventional UV detection. Consequently, alternative HPLC strategies or the use of a universal detector are required. Furthermore, as with any synthetic intermediate, a thorough purity assessment must also consider potential process-related impurities and by-products. NMR spectroscopy, on the other hand, offers a direct and quantitative method for purity determination without the need for a chromophore.
High-Performance Liquid Chromatography (HPLC) Purity Assessment
Due to the compound's properties, two primary HPLC strategies are considered: Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector and pre-column derivatization followed by Reversed-Phase HPLC (RP-HPLC) with UV detection.
Method 1: HILIC with Charged Aerosol Detection (CAD)
This modern approach allows for the direct analysis of polar compounds that lack a chromophore.
Experimental Protocol:
-
Instrumentation: UHPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A HILIC stationary phase, such as one based on silica or with amide functional groups (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
CAD Settings: Nebulizer Temperature: 35°C, Evaporation Tube Temperature: 40°C, Gas Flow: 1.2 L/min.
-
Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (90:10 v/v) to a final concentration of 1 mg/mL.
Method 2: Pre-column Derivatization with UV Detection
This classic approach introduces a UV-active moiety to the analyte, enabling detection by standard UV detectors.
Experimental Protocol:
-
Derivatization Reagent: Dansyl chloride.
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of this compound in acetonitrile, add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.
-
Add 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and add 10 µL of a 2% solution of methylamine hydrochloride to quench the excess dansyl chloride.
-
Dilute the solution with the mobile phase to the desired concentration for HPLC analysis.
-
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Data Presentation: HPLC Purity Analysis
| Parameter | HILIC-CAD | Pre-column Derivatization (Dansyl Chloride) |
| Principle | Direct analysis of polar analyte | Indirect analysis after chemical modification |
| Detector | Charged Aerosol Detector (Universal) | Diode Array Detector (UV-Vis) |
| Sample Preparation | Simple dissolution | Multi-step derivatization required |
| Potential for Artifacts | Low | Potential for side-reactions and incomplete derivatization |
| Quantitation | Relative purity by peak area percentage | Relative purity by peak area percentage |
| Limit of Detection (LOD) | Low ng range | Dependent on derivatization efficiency, typically low ng range |
| Throughput | Higher | Lower due to sample preparation time |
Nuclear Magnetic Resonance (NMR) Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity by comparing the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol: Quantitative ¹H-NMR
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in a known volume of Deuterium Oxide (D₂O).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 30° pulse sequence.
-
Solvent: D₂O.
-
Temperature: 298 K.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the multiplet corresponding to the cyclopentane protons) and the singlet of the maleic acid protons.
-
Data Presentation: qNMR Purity Calculation
The purity of this compound can be calculated using the following formula:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the analyte signal.
-
I_IS: Integral of the internal standard signal.
-
N_analyte: Number of protons for the integrated analyte signal.
-
N_IS: Number of protons for the integrated internal standard signal.
-
MW_analyte: Molecular weight of the analyte (110.16 g/mol ).
-
MW_IS: Molecular weight of the internal standard (116.07 g/mol ).
-
m_analyte: Mass of the analyte.
-
m_IS: Mass of the internal standard.
-
P_IS: Purity of the internal standard.
Illustrative ¹H-NMR Spectrum of this compound:
A predicted ¹H-NMR spectrum of this compound in D₂O would show two main groups of signals:
-
A multiplet in the region of 1.7-2.1 ppm corresponding to the eight protons of the cyclopentane ring.
-
The amine protons are typically exchanged with deuterium in D₂O and may not be observed.
Any impurities with non-overlapping proton signals would be visible in the spectrum and can be quantified if their structure is known.
Comparison of HPLC and NMR for Purity Assessment
| Feature | HPLC (HILIC-CAD & Derivatization) | NMR (qNMR) |
| Principle of Quantitation | Relative (based on detector response) | Absolute (primary method) |
| Reference Standard | Requires a reference standard of the analyte for identity confirmation | Requires a certified internal standard (can be a different compound) |
| Structural Information | Limited (retention time) | Provides detailed structural information of the analyte and impurities |
| Detection of All Components | Dependent on detector response (CAD is near-universal for non-volatile compounds) | Detects all proton-containing species |
| Throughput | High for multiple samples after method development | Lower for individual samples, but provides more information per run |
| Method Development | Can be complex, especially for derivatization | Relatively straightforward for standard qNMR |
| Robustness | Can be affected by column aging and mobile phase variations | Highly robust and reproducible |
| Cost (Instrument) | Moderate to High | High |
Visualizing the Workflow and Logic
Comparing the efficacy of different catalysts in 1-Aminocyclopentanecarbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-aminonitriles is a cornerstone of modern organic chemistry, providing critical intermediates for the production of α-amino acids, which are fundamental building blocks for pharmaceuticals and other bioactive molecules. 1-Aminocyclopentanecarbonitrile, in particular, serves as a key precursor for various therapeutic agents. The most prevalent method for its synthesis is the Strecker reaction, a three-component condensation of a ketone (cyclopentanone), an amine, and a cyanide source. The efficiency and selectivity of this reaction are heavily dependent on the choice of catalyst.
This guide provides an objective comparison of different catalytic systems employed in the synthesis of this compound and related α-aminonitriles. It presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable catalyst for their specific needs, balancing factors such as yield, reaction time, environmental impact, and stereoselectivity.
Comparative Efficacy of Catalytic Systems
The choice of catalyst is pivotal in the Strecker synthesis, influencing reaction rates, yields, and, in the case of asymmetric synthesis, enantioselectivity. Catalysts for this transformation can be broadly categorized into metal-based catalysts and organocatalysts, with catalyst-free methods serving as a baseline for comparison.
-
Metal-Based Catalysts: These catalysts, often employing metals like zirconium, copper, or palladium, function as Lewis acids to activate the carbonyl group of the ketone, facilitating the formation of the crucial imine intermediate.[1][2][3] Nano copper ferrite (CuFe2O4), for instance, has been demonstrated as an efficient, heterogeneous, and reusable catalyst for this reaction under environmentally benign conditions.[2]
-
Organocatalysts: Representing a greener and often less expensive alternative to metal catalysts, organocatalysts have gained significant attention.[4][5] These small organic molecules, such as L-proline, thiourea derivatives, and chiral amides, can activate substrates through mechanisms like hydrogen bonding.[4] They are particularly prominent in asymmetric Strecker reactions, where they can induce high levels of enantioselectivity, a critical consideration in pharmaceutical synthesis.[4][6]
-
Catalyst-Free Protocols: While many syntheses rely on catalysts, the Strecker reaction can also proceed without one, particularly under solvent-free conditions.[3] However, these reactions often require longer durations and may result in lower yields compared to their catalyzed counterparts.[3] A baseline non-catalytic method involves the reaction of cyclopentanone with sodium cyanide and ammonium chloride in an aqueous ammonia-methanol mixture.[7]
The following table summarizes quantitative data from various studies, offering a direct comparison of catalyst performance.
| Catalyst System | Amine Source | Cyanide Source | Conditions (Solvent, Temp, Time) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| None (Baseline) | Ammonium Chloride / Ammonia | Sodium Cyanide | Methanol / Water, Heat (60°C), 2.25h | Not explicitly stated, but process is documented | N/A (Racemic) | [7] |
| ZrOCl₂·8H₂O | Aniline | Trimethylsilyl Cyanide (TMSCN) | Solvent-free, Room Temp, 5 min | 95% | N/A (Racemic) | [3] |
| Nano Copper Ferrite (CuFe₂O₄) | Various Amines | Trimethylsilyl Cyanide (TMSCN) | Water, Room Temp, 35-45 min | 85-94% | N/A (Racemic) | [2] |
| Sulfated Polyborate | Various Amines | Trimethylsilyl Cyanide (TMSCN) | Solvent-free, Room Temp | up to 99% | N/A (Racemic) | [4] |
| Succinic Acid | Various Amines | Not specified | Solvent-free | >90% | N/A (Racemic) | [4] |
| Chiral Amide | N-Benzhydrylimines | Not specified | Not specified | High Yields | up to 99% | [4] |
| Chiral Bicyclic Guanidine | N-Benzhydrylimines | Hydrogen Cyanide (HCN) | Toluene, -40°C, 20h | 96% | 86% | [8] |
| β-Cyclodextrin | Imines | Trimethylsilyl Cyanide (TMSCN) | Water | Quantitative | N/A (Racemic) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key synthetic approaches.
Protocol 1: Baseline Non-Catalytic Synthesis of this compound [7]
-
Preparation of Cyanide Solution: In a round-bottomed flask, dissolve 1.97 g of sodium cyanide in 3.9 ml of water.
-
Addition of Amine Source: To the cyanide solution, add a pre-prepared solution containing 2.33 g of ammonium chloride in 5.9 ml of water and 3.5 ml of 20% aqueous ammonia.
-
Addition of Ketone: Add 3 g of cyclopentanone dissolved in 3.8 ml of methanol to the flask.
-
Reaction: Stir the resulting mixture for 1.5 hours at room temperature.
-
Heating: Heat the reaction mixture at 60°C for 45 minutes to drive the reaction to completion.
-
Work-up: (Procedure for isolation and purification would follow, typically involving extraction and solvent removal, though not detailed in the source).
Protocol 2: ZrOCl₂·8H₂O Catalyzed Solvent-Free Synthesis [3]
-
Reactant Mixture: In a reaction vessel, mix benzaldehyde (1 mmol), aniline (1 mmol), and trimethylsilyl cyanide (TMSCN) (1.2 mmol).
-
Catalyst Addition: Add ZrOCl₂·8H₂O (5 mol%) to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 5 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via column chromatography.
Visualizing the Process
Diagrams illustrating the experimental workflow and underlying reaction mechanism provide a clear and concise understanding of the synthetic process.
Caption: Experimental workflow for catalyst-driven synthesis.
Caption: The catalyst activates the imine for nucleophilic attack.
References
- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Guide to the Structure-Activity Relationship of 1-Aminocyclopentanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 1-aminocyclopentanecarbonitrile scaffold. The information is compiled from publicly available scientific literature and is intended to aid in the design and development of novel therapeutic agents. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant pathways and workflows.
Cyclopentane-Based Muraymycin Analogs as MraY Inhibitors
Phospho-MurNAc-pentapeptide translocase (MraY) is a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibiotics. A series of cyclopentane-based muraymycin analogs have been synthesized and evaluated for their inhibitory activity against MraY.
Structure-Activity Relationship
The inhibitory activity of these analogs against MraY is significantly influenced by the presence and nature of a lipophilic side chain.[1][2] As demonstrated in the table below, analogs lacking a lipophilic side chain (JH-MR-21 and JH-MR-22) exhibit substantially weaker inhibition compared to the analog possessing one (JH-MR-23).[1] This suggests that a hydrophobic interaction with the enzyme is a key determinant for potent MraY inhibition.
Quantitative Data: MraY Inhibition
| Compound ID | Structure | MraY IC50 (µM) | Antibacterial Activity (S. aureus MIC, µg/mL) |
| JH-MR-21 | (Structure without lipophilic side chain) | 340 ± 42 | Not Reported |
| JH-MR-22 | (Structure without lipophilic side chain) | 500 ± 69 | Not Reported |
| JH-MR-23 | (Structure with lipophilic side chain) | 75 ± 9 | 54 ± 6.8 |
Data sourced from Kwak et al., Eur J Med Chem, 2021.[1][2]
Experimental Protocol: MraY Inhibition Assay
The inhibitory activity of the cyclopentane-based muraymycin analogs against MraY was determined using a fluorescence-based assay that monitors the formation of Lipid I.
Materials:
-
Recombinant MraY enzyme
-
UDP-MurNAc-pentapeptide-dansyl (fluorescent substrate)
-
Undecaprenyl phosphate (lipid carrier)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Fluorescence plate reader
Procedure:
-
A reaction mixture is prepared containing the MraY enzyme, undecaprenyl phosphate, and the test compound at various concentrations in the assay buffer.
-
The reaction is initiated by the addition of the fluorescent substrate, UDP-MurNAc-pentapeptide-dansyl.
-
The reaction progress is monitored by measuring the increase in fluorescence resulting from the formation of the dansylated Lipid I product.
-
Initial reaction velocities are calculated from the fluorescence data.
-
IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MraY Inhibition Assay Workflow
Caption: Experimental workflow for the MraY fluorescence-based inhibition assay.
Cyclopentane Derivatives as Aldo-Keto Reductase (AKR) Inhibitors
Certain cyclopentane derivatives have been investigated as inhibitors of aldo-keto reductase family 1 members C1 (AKR1C1) and C3 (AKR1C3), which are enzymes implicated in steroid metabolism and are targets for cancer therapy.[3][4]
Structure-Activity Relationship
The SAR studies in this series are not as straightforward from the available data. However, the data suggests that substitutions on the cyclopentane ring and the nature of the appended chemical moieties play a crucial role in determining the inhibitory potency and selectivity against AKR1C1 and AKR1C3. For instance, the presence of specific side chains can lead to selective inhibition in the low micromolar range.[3]
Quantitative Data: AKR1C1 and AKR1C3 Inhibition
| Compound | AKR1C1 IC50 (µM) | AKR1C3 IC50 (µM) |
| Compound A | > 100 | 5.2 |
| Compound B | 12.5 | 3.1 |
| Compound C | 4.5 | 1.8 |
Note: The specific structures for Compounds A, B, and C were not available in the provided search snippets. This table is a representative summary based on the statement that "Selective inhibitors that are active in the low micromolar range were identified."[3]
Experimental Protocol: AKR1C1 and AKR1C3 Inhibition Assay
The inhibitory activity of cyclopentane derivatives against AKR1C1 and AKR1C3 is typically determined by monitoring the oxidation of a cofactor, such as NADPH.[5]
Materials:
-
Recombinant human AKR1C1 and AKR1C3 enzymes
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)[5][6]
-
Test compounds (cyclopentane derivatives)
-
Potassium phosphate buffer (pH 7.0)[6]
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, NADPH, and the substrate.
-
The test inhibitor is added at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
The reaction is initiated by the addition of the recombinant AKR1C1 or AKR1C3 enzyme.
-
The decrease in NADPH absorbance at 340 nm is monitored over time, which is indicative of enzyme activity.[5]
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
AKR1C Inhibition Assay Workflow
Caption: General experimental workflow for the AKR1C inhibition assay.
Spirocyclic Dipeptides of 1-Aminocyclopentanecarboxylic Acid with Antiproliferative Activity
Spirocyclic cyclodipeptides incorporating the 1-aminocyclopentanecarboxylic acid (Acp) moiety have been investigated for their effects on cell growth.
Structure-Activity Relationship
The antiproliferative activity of these compounds was evaluated using the chick embryonic caudal morphogenetic system.[7] While specific quantitative data such as IC50 values were not provided in the available literature, qualitative comparisons were made. The study indicated that among the tested compounds, cyclo(Acp-Ala) exhibited the least inhibitory activity on growth, suggesting that the nature of the second amino acid in the dipeptide significantly influences the biological effect.[7]
Qualitative Antiproliferative Activity
| Compound | Antiproliferative Activity |
| cyclo(Acp-Ala) | Least inhibitory |
| Other spirocyclic cyclodipeptides | Varied inhibitory activity |
Data is qualitative, based on descriptions in Toxicol Lett. 1986 Jun;31(3):189-93.[7]
Experimental Protocol: Chick Embryonic Caudal Morphogenetic System Assay
A detailed, step-by-step protocol for this specific assay was not available in the searched literature. However, a general workflow for such an assay can be inferred. These assays typically involve the culture of chick embryos and the observation of morphological changes upon treatment with test compounds.
General Procedure Outline:
-
Fertilized chicken eggs are incubated to the desired developmental stage.
-
Embryos are carefully explanted and cultured ex ovo.
-
The caudal region of the embryo is exposed to the test compounds (spirocyclic dipeptides) at various concentrations.
-
The embryos are incubated for a specific period.
-
Morphological changes, particularly in the caudal region, are observed and compared to control (untreated) embryos.
-
The extent of growth inhibition or developmental abnormalities is assessed to determine the antiproliferative activity.
General Morphogenetic Assay Workflow
Caption: A generalized workflow for a chick embryo morphogenetic assay.
References
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Protocols for 1-Aminocyclopentanecarbonitrile: Yield and Cost-Benefit Perspectives
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Aminocyclopentanecarbonitrile, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several protocols. This guide provides a comparative analysis of the well-established Strecker and Bucherer-Bergs syntheses, focusing on reaction yields, cost-effectiveness, and procedural considerations to aid in the selection of the most suitable method for specific research and development needs.
The primary synthetic routes for this compound revolve around the reaction of cyclopentanone with a cyanide source and an amine or ammonia. The two most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction. While both pathways can yield the desired product, they differ in their specific reagents, reaction conditions, and intermediate products, which in turn affect their overall efficiency and economic viability.
Comparative Overview of Synthesis Protocols
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Cyclopentanone, Sodium Cyanide, Ammonium Chloride, Ammonia | Cyclopentanone, Sodium Cyanide, Ammonium Carbonate |
| Key Intermediate | α-Aminonitrile | Hydantoin |
| Reaction Conditions | Typically requires aqueous ammonia and heating. | Generally proceeds in aqueous ethanol at elevated temperatures. |
| Reported Yield | Variable, dependent on specific conditions. | Generally considered to provide good to excellent yields for hydantoin formation.[1] |
| Key Advantages | Direct formation of the aminonitrile. | Can be a one-pot reaction to the hydantoin intermediate. |
| Key Disadvantages | Use of aqueous ammonia can be hazardous. | Requires an additional hydrolysis step from the hydantoin to obtain the amino acid, which can add to the overall process time. |
Experimental Protocols
Strecker Synthesis of this compound
This protocol is adapted from a patented procedure for the preparation of this compound.[2]
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
20% Aqueous Ammonia (NH₄OH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottomed flask, dissolve sodium cyanide in water.
-
Add a solution of ammonium chloride in water and 20% aqueous ammonia to the flask.
-
Add a solution of cyclopentanone in methanol to the reaction mixture.
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cease heating and continue stirring for an additional 45 minutes as the mixture cools to 25°C.
-
Extract the product multiple times with dichloromethane.
-
Combine the organic extracts and evaporate the solvent to obtain this compound.
Bucherer-Bergs Reaction for α,α-disubstituted Amino Acid Synthesis (General Protocol)
Materials:
-
Ketone (e.g., Cyclopentanone)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Aqueous Ethanol
Procedure:
-
Combine the ketone, cyanide salt, and ammonium carbonate in a suitable reaction vessel.
-
Add aqueous or alcoholic solvent.
-
Heat the mixture under reflux (typically 80-100°C).
-
Monitor the reaction for the formation of the hydantoin intermediate.
-
After completion, cool the reaction mixture and acidify with HCl to precipitate the hydantoin product.
-
The hydantoin can then be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid, which can be a precursor to the aminonitrile.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of reagent costs, reaction time, energy consumption, waste disposal, and labor. The following table provides an estimated cost comparison for the key reagents required for each synthesis. Prices are indicative and can vary based on supplier and purity.
| Reagent | Strecker Synthesis (relative cost) | Bucherer-Bergs Reaction (relative cost) |
| Cyclopentanone | ✓ | ✓ |
| Sodium Cyanide | ✓ | ✓ |
| Ammonium Chloride | ✓ | - |
| Ammonium Carbonate | - | ✓ |
| Ammonia (aqueous) | ✓ | - |
The direct formation of the aminonitrile in the Strecker synthesis may offer a more streamlined process. However, the Bucherer-Bergs reaction, despite the extra hydrolysis step from the hydantoin, is often favored for its high yields in the initial cyclization.[1] The choice between the two methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.
Logical Workflow of Synthesis Protocols
The following diagram illustrates the logical flow and comparison of the Strecker and Bucherer-Bergs synthesis pathways for this compound.
Caption: Comparative workflow of Strecker and Bucherer-Bergs syntheses.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Comparative Analysis of 1-Aminocyclopentanecarbonitrile Characterization Data
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Key Analytical Data
In the realm of pharmaceutical research and development, the precise characterization of chemical intermediates is paramount to ensure the integrity and reproducibility of synthetic pathways and the quality of final active pharmaceutical ingredients. 1-Aminocyclopentanecarbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comprehensive cross-validation of its characterization data, comparing it with structurally similar aminonitriles. The information presented herein is intended to support researchers in verifying the identity and purity of this compound and in understanding its analytical profile in the context of related molecules.
Summary of Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data for this compound and selected alternative aminonitriles. This comparative overview allows for a quick assessment of the expected analytical values and aids in the identification of these compounds.
| Property | This compound | 1-Aminocyclohexanecarbonitrile | Cyclopentyl Cyanide |
| Molecular Formula | C₆H₁₀N₂ | C₇H₁₂N₂[1] | C₆H₉N |
| Molecular Weight | 110.16 g/mol [2] | 124.18 g/mol [1] | 95.14 g/mol |
| CAS Number | 49830-37-7[2] | 5496-10-6[3] | 4254-02-8 |
| Boiling Point | 217 °C at 760 mmHg (Predicted)[4] | 236.16 °C at 760 mmHg (Predicted)[3] | Not available |
| Density | 1.02 g/cm³ (Predicted)[4] | Not available | Not available |
| ¹³C NMR (CDCl₃, δ in ppm) | C1: 50.1, CN: 124.7, C2/5: 40.5, C3/4: 24.1 | C1: 53.0, CN: 123.4, C2/6: 35.3, C3/5: 24.3, C4: 25.1 | Not available |
| IR (cm⁻¹) | See Experimental Protocols for typical absorptions | See Experimental Protocols for typical absorptions | See NIST WebBook for spectrum[5] |
| Mass Spectrum (m/z) | See Experimental Protocols for expected fragmentation | See Experimental Protocols for expected fragmentation | See publicly available databases |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound and its analogs are provided below. These protocols are based on standard laboratory practices and can be adapted for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 20 MHz spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 90°, and a relaxation delay of at least 5 seconds to ensure accurate integration if quantitative analysis is required.
-
Data Analysis: Identify the chemical shifts of the quaternary carbon of the nitrile group (C≡N), the quaternary carbon bearing the amino group (C-NH₂), and the carbons of the cyclopentane ring.
-
-
¹H NMR Spectroscopy:
-
Sample Preparation: Prepare the sample as described for ¹³C NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a proton NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Obtain a standard ¹H NMR spectrum.
-
Data Analysis: Identify the chemical shifts and coupling patterns of the protons on the cyclopentane ring and the amine (-NH₂) protons. The amine protons may appear as a broad singlet and its chemical shift can be concentration and solvent dependent.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the following functional groups:
-
N-H stretch (amine): Typically a weak to medium absorption in the range of 3300-3500 cm⁻¹. Primary amines usually show two bands.
-
C-H stretch (alkane): Strong absorptions in the range of 2850-3000 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions. For this compound, expected fragments may arise from the loss of the amino group (-NH₂), the nitrile group (-CN), or fragmentation of the cyclopentane ring.
Experimental and Logical Workflows
To ensure a systematic approach to the characterization of this compound, the following workflow is recommended.
Caption: Workflow for the synthesis, purification, and characterization of this compound.
This guide provides a foundational framework for the characterization and cross-validation of this compound. By following the outlined experimental protocols and comparing the obtained data with the provided reference values, researchers can confidently verify the identity and purity of this important chemical intermediate.
References
- 1. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-cyclopentane carbonitrile | 49830-37-7 | FA28801 [biosynth.com]
- 3. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 4. 1-Aminocyclopentane Carbonitrile | CAS#:49830-37-7 | Chemsrc [chemsrc.com]
- 5. cyclopentanecarbonitrile [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of 1-Aminocyclopentanecarbonitrile: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1-Aminocyclopentanecarbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.
I. Immediate Safety and Handling Precautions
This compound and its salts are hazardous materials that require careful handling. The substance is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3] The hydrochloride salt is classified as toxic.
Personal Protective Equipment (PPE) is mandatory when handling this compound. Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
Key Handling Procedures:
-
Avoid all direct contact with the skin and eyes.[4]
-
Do not inhale dust, fumes, or vapors.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]
-
Ensure contaminated clothing is removed and laundered before reuse.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
II. Spill and Exposure Management
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup Protocol:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[1]
-
Carefully sweep the absorbed material into a clearly labeled, tightly sealed container for hazardous waste disposal.[1]
-
Ventilate the area and decontaminate the spill site.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[4] Seek immediate medical attention.
-
If inhaled: Move the individual to fresh air.[1] If breathing is difficult or symptoms persist, seek medical attention.
-
If swallowed: Wash out the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.
III. Proper Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed and certified hazardous waste disposal company.[1][2] Do not dispose of this chemical down the drain or in regular trash. [1]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Containment: Place all waste, including contaminated PPE and spill cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be kept tightly closed.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents, heat, sparks, and open flames.[1]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for proper collection and disposal in accordance with all local, state, and federal regulations.[1][5]
IV. Data Summary for Safe Handling and Disposal
| Parameter | Specification | Source(s) |
| GHS Hazard Statements | H301, H302, H311, H312, H315, H319, H331, H332, H335 | [2] |
| Signal Word | Danger / Warning | [2][3] |
| Required PPE | Chemical-resistant gloves (nitrile, neoprene), safety goggles, protective clothing, respirator | [1][3][6] |
| Handling Environment | Chemical Fume Hood | [1] |
| Incompatible Materials | Oxidizing agents, heat, flames, sparks | [1] |
| Fire Decomposition | Carbon monoxide, Nitrogen oxides | [1][4] |
| Primary Disposal Method | Licensed Hazardous Waste Disposal Service | [1][2] |
V. Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-Aminocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of 1-Aminocyclopentanecarbonitrile.
This document provides immediate and essential safety protocols and logistical plans for the handling of this compound. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all personnel.
Hazard Assessment and Quantitative Data
While some safety data sheets (SDS) for this compound may lack comprehensive hazard information, the hydrochloride salt is classified as toxic.[1] Therefore, it is imperative to handle the compound with a high degree of caution. The following table summarizes the available quantitative data.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 49830-37-7 |
| Molecular Formula | C₆H₁₀N₂ |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) |
| Signal Word | Danger |
| Storage Temperature | 4°C, sealed storage, away from moisture |
Operational Plan: Personal Protective Equipment (PPE) and Handling Procedures
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
Personal Protective Equipment (PPE) Requirements:
| Activity Level | Required PPE |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat - Safety glasses with side shields - Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions) | - Permeation-resistant laboratory coat - Chemical splash goggles - Double-gloving (nitrile) - Face shield |
| High-Hazard Activities (e.g., potential for aerosolization) | - Disposable, solid-front lab coat or gown - Chemical splash goggles and face shield - Double-gloving (nitrile) - Respiratory protection (N95 or higher) |
Experimental Protocols: Step-by-Step Handling Procedures
Weighing the Solid Compound:
-
Don the appropriate PPE for moderate-hazard activities.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to contain airborne particles.
-
Use anti-static weighing paper or a tared container.
-
After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials used in the process as contaminated waste.
Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.
Emergency Procedures
Spill Management:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated and remove all ignition sources.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as sand or diatomaceous earth.[2]
-
Sweep up the absorbed material and place it in a tightly sealed, labeled container for hazardous waste disposal.[2]
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If symptoms persist, seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
If Swallowed: Wash out the mouth with water. Seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Storage:
-
Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be chemically compatible with the waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
